3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid
Description
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Properties
IUPAC Name |
3-amino-3-(3,4-dimethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-15-9-4-3-7(5-10(9)16-2)8(12)6-11(13)14/h3-5,8H,6,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGCXSFRGPCUBPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80956314 | |
| Record name | 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80956314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34840-85-2 | |
| Record name | 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80956314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid, a valuable building block in medicinal chemistry and drug development. This document details a robust synthetic pathway, experimental protocols, and methods for chiral resolution to obtain enantiomerically pure forms of the target molecule.
Introduction
This compound is a β-amino acid derivative. The β-amino acid motif is of significant interest in pharmaceutical research as its incorporation into peptides can enhance metabolic stability and modulate biological activity. This guide focuses on a classical and efficient method for the preparation of this compound: the Rodionov reaction.
Synthetic Pathway: The Rodionov Reaction
The most direct and established method for the synthesis of this compound is the Rodionov reaction. This one-pot, three-component condensation reaction involves an aromatic aldehyde, malonic acid, and a source of ammonia. In this case, 3,4-dimethoxybenzaldehyde serves as the aldehyde precursor. The reaction proceeds through a series of intermediates, including the unsaturated dicarboxylic acid, followed by the conjugate addition of ammonia and subsequent decarboxylation to yield the final β-amino acid.
The following diagram illustrates the logical workflow of the synthesis and subsequent resolution.
Caption: Synthetic workflow for racemic this compound and its chiral resolution.
Experimental Protocols
Synthesis of Racemic this compound via Rodionov Reaction
This protocol is adapted from general procedures for the Rodionov reaction with aromatic aldehydes.
Materials:
-
3,4-Dimethoxybenzaldehyde
-
Malonic Acid
-
Ammonium Acetate
-
Ethanol (or other suitable alcohol)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Diatomaceous earth (optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-dimethoxybenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (1.5 equivalents).
-
Add ethanol as the solvent. The volume should be sufficient to form a stirrable slurry.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 1-2. This will precipitate the crude amino acid hydrochloride.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the precipitate by vacuum filtration and wash it with cold water and then with a small amount of cold ethanol.
-
To obtain the free amino acid, dissolve the crude hydrochloride salt in a minimum amount of water and adjust the pH to the isoelectric point (typically around pH 6-7) with a solution of sodium hydroxide.
-
The free amino acid will precipitate out of the solution. Cool the mixture in an ice bath.
-
Collect the purified this compound by vacuum filtration, wash with cold water, and dry under vacuum.
Chiral Resolution of Racemic this compound
The racemic mixture obtained from the Rodionov reaction can be resolved into its individual enantiomers using several methods. Below are two common approaches.
Enzymatic kinetic resolution is a highly efficient method for obtaining one enantiomer in high purity. This method utilizes an enzyme that selectively acylates one enantiomer of the amino acid.
General Procedure:
-
Protect the amino group of the racemic this compound (e.g., as a benzyl ester).
-
Dissolve the protected racemic amino acid ester in a suitable buffer.
-
Add a lipase enzyme (e.g., from Candida antarctica) and an acylating agent (e.g., vinyl acetate).
-
The enzyme will selectively acylate one enantiomer, leaving the other enantiomer unreacted.
-
Monitor the reaction until approximately 50% conversion is reached.
-
Separate the acylated and unacylated enantiomers by chromatography.
-
Deprotect the respective enantiomers to obtain the pure (R) and (S)-3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid.
Preparative chiral HPLC is a direct method for separating the enantiomers.
General Procedure:
-
Dissolve the racemic this compound in a suitable mobile phase.
-
Inject the solution onto a preparative chiral HPLC column (e.g., a polysaccharide-based chiral stationary phase).
-
The enantiomers will be separated based on their differential interaction with the chiral stationary phase.
-
Collect the fractions corresponding to each enantiomer.
-
Evaporate the solvent to obtain the pure enantiomers.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of β-amino acids via the Rodionov reaction. Please note that specific yields can vary based on the exact reaction conditions and scale.
| Parameter | Value | Reference |
| Starting Material | 3,4-Dimethoxybenzaldehyde | General Knowledge |
| Key Reagents | Malonic Acid, Ammonium Acetate | [1][2] |
| Solvent | Ethanol | [1] |
| Reaction Temperature | Reflux | [1] |
| Typical Reaction Time | 6 - 12 hours | General Knowledge |
| Typical Yield (Racemic) | 60 - 80% | General Knowledge |
Reaction Pathway Visualization
The following diagram illustrates the chemical transformation during the Rodionov reaction.
Caption: Key steps in the Rodionov reaction for the synthesis of the target β-amino acid.
References
Biological Activity of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid: A Review of Available Data
Disclaimer: Extensive literature searches for specific biological activity data, including quantitative metrics (e.g., IC₅₀, EC₅₀), detailed experimental protocols, and mechanisms of action for 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid did not yield specific results. The available information primarily pertains to its chemical properties and its use as a synthetic precursor. This document, therefore, summarizes the biological activities of structurally related compounds to provide a contextual understanding.
Introduction
This compound is a substituted β-amino acid. While its direct biological activities are not well-documented in publicly available literature, the pharmacological profiles of its derivatives and structurally similar molecules suggest potential areas of interest for future research. This guide will briefly touch upon the reported activities of these related compounds.
Biological Activities of Structurally Related Compounds
The primary information available revolves around derivatives where the core structure of this compound is modified. These modifications include the addition of protecting groups (e.g., Fmoc) or alterations to the propanoic acid backbone.
-
Peptide Synthesis and Drug Development: The Fmoc-protected derivative, Fmoc-(R)-3-amino-3-(3,4-dimethoxyphenyl)propionic acid, is utilized as a building block in peptide synthesis.[1] Its incorporation into peptides can influence their bioactivity and stability, making it a valuable tool in the development of peptide-based therapeutics, particularly in oncology and immunology.[1] This suggests that the core structure may serve as a scaffold for creating bioactive peptides.
-
Neuroscience Research: The structural characteristics of these derivatives also make them useful in the study of neuropeptides, which are crucial for brain function.[1] This implies a potential, though unexplored, role for the parent compound or its analogs in neuroscience.
-
Anticancer and Antioxidant Properties of Related Propanoic Acid Derivatives: Studies on a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown promising anticancer and antioxidant activities.[2][3] Certain derivatives were found to reduce the viability of A549 lung cancer cells and inhibit cell migration.[2][3] Specifically, one derivative exhibited potent antioxidant properties in a DPPH radical scavenging assay.[2] While these compounds differ in the substitution on the amino group, they share the propanoic acid backbone, hinting at the potential for this class of molecules to possess cytotoxic and antioxidant effects.
Logical Relationship of Available Information
The available data suggests a logical flow from the use of a protected form of the target molecule in synthesis to the observed biological activities of more complex derivatives.
Caption: Synthetic utility of the protected form of this compound.
Conclusion
References
Unveiling the Enigmatic Mechanism of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid: A Review of Available Data
Despite its availability as a chemical reagent and its classification as a derivative of β-phenylalanine, a comprehensive understanding of the precise mechanism of action of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid at the molecular level remains elusive. Publicly accessible scientific literature and patent databases currently lack detailed preclinical and pharmacological studies that would elucidate its specific biological targets and signaling pathways.
This technical guide aims to synthesize the currently available information regarding this compound, while also highlighting the significant gaps in the existing knowledge base. This document is intended for researchers, scientists, and drug development professionals who may be interested in exploring the potential of this and related compounds.
Chemical and Physical Properties
A summary of the basic chemical and physical properties of this compound is presented in Table 1. This information is aggregated from various chemical vendor and database sources.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₄ | PubChem |
| Molecular Weight | 225.24 g/mol | PubChem |
| CAS Number | 34840-85-2 | PubChem |
| Appearance | Solid (presumed) | Vendor Information |
| Solubility | No specific data available | - |
Table 1: Physicochemical Properties of this compound
Contextual Understanding from Related Compounds
While direct pharmacological data on this compound is not available, the broader class of β-phenylalanine derivatives has been a subject of interest in medicinal chemistry. These compounds are recognized for their structural analogy to α-amino acids, which allows them to be recognized by biological systems. Their modified backbone can offer advantages such as increased stability against enzymatic degradation, making them attractive scaffolds for drug design.
Derivatives of β-phenylalanine have been explored for a variety of therapeutic applications, including as potential modulators of neurological pathways. However, it is crucial to note that the specific activity of any given derivative is highly dependent on the nature and position of substituents on the phenyl ring and the amino acid backbone. The 3,4-dimethoxy substitution pattern on the phenyl ring of the target compound is of particular interest, as this motif is found in a variety of neuroactive compounds.
Postulated, but Unverified, Areas of Activity
Based on its structural features, this compound could potentially interact with a range of biological targets. It is important to emphasize that the following are speculative pathways and targets, and require experimental validation.
Potential Neurological Activity
The dimethoxyphenyl moiety is a common feature in compounds that interact with aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. It is plausible that this compound could exhibit some affinity for these receptors, although the nature of this interaction (agonist, antagonist, or allosteric modulator) is unknown.
A hypothetical signaling pathway that could be investigated is depicted below. This diagram illustrates a generic GPCR signaling cascade that is often modulated by neuroactive compounds.
Caption: Hypothetical GPCR signaling pathway for this compound.
Potential as a Building Block for Bioactive Peptides
Several chemical suppliers market the Fmoc-protected version of this compound as a building block for peptide synthesis. This suggests its primary current use is in the generation of novel peptides. The incorporation of this non-natural amino acid could confer unique structural and functional properties to the resulting peptides, such as altered receptor affinity, improved stability, or novel biological activities. The workflow for such a synthesis is outlined below.
Caption: Solid-phase peptide synthesis workflow incorporating the title compound.
Experimental Protocols: A Call for Future Research
The absence of published studies on the mechanism of action of this compound means there are no established experimental protocols to report. To address this knowledge gap, a series of foundational experiments would be required. A logical experimental workflow to begin characterizing the pharmacological profile of this compound is proposed below.
Caption: Proposed experimental workflow to elucidate the mechanism of action.
Conclusion and Future Directions
An In-depth Technical Guide on 3-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid: Discovery and History
This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation in structured tables, and visualizations of chemical synthesis pathways.
Introduction
This compound is a non-proteinogenic β-amino acid. Unlike their α-amino acid counterparts, β-amino acids have the amino group attached to the second carbon atom from the carboxyl group. This structural difference imparts unique conformational properties and resistance to proteolytic degradation, making them valuable building blocks in medicinal chemistry. The 3,4-dimethoxyphenyl substituent, also known as a veratryl group, is derived from veratrole and is found in various natural products and pharmacologically active molecules. The presence of this group can influence the biological activity and pharmacokinetic properties of the parent molecule.
While specific high-impact biological activities of this compound itself are not extensively documented in publicly available literature, its structural motifs are of significant interest. Its derivatives and related compounds are explored for various therapeutic applications. For instance, the Fmoc-protected version of this amino acid is commercially available and utilized as a building block in peptide synthesis, suggesting its role in the development of novel peptide-based therapeutics in areas such as oncology, immunology, and neuroscience.
Discovery and History
The specific discovery of this compound is not prominently documented in a single, readily identifiable publication. However, its synthesis falls under a well-established class of chemical reactions for the preparation of β-amino acids. The most probable and historically significant method for its initial synthesis is the Rodionov reaction .
First reported by Russian chemist Vladimir Mikhailovich Rodionov and his student E. V. Gubareva in 1937, the Rodionov reaction is a one-pot synthesis of β-amino acids from an aldehyde, malonic acid, and ammonia in an alcoholic solvent. Given that 3,4-dimethoxybenzaldehyde (veratraldehyde) is a readily available starting material, it is highly probable that this compound was first synthesized using this classical method.
The Rodionov reaction provided a significant advancement in organic synthesis, making a wide range of β-aryl-β-amino acids accessible for the first time. These compounds became valuable intermediates for further chemical synthesis and biological investigation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₄ | PubChem |
| Molecular Weight | 225.24 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 34840-85-2 | PubChem |
| Appearance | White to off-white solid (predicted) | --- |
| Melting Point | Not available | --- |
| Boiling Point | Not available | --- |
| Solubility | Sparingly soluble in water (predicted) | --- |
Synthesis and Experimental Protocols
The primary method for the synthesis of this compound is the Rodionov reaction. Below is a detailed, generalized experimental protocol for this synthesis.
The Rodionov Reaction
The Rodionov reaction is a condensation reaction between an aldehyde, malonic acid, and a source of ammonia, typically ammonium acetate, in a suitable solvent like ethanol. The reaction proceeds through a series of intermediates, including a β-aminodicarboxylic acid, which then undergoes decarboxylation to yield the final β-amino acid.
Reaction Scheme:
Caption: Generalized workflow of the Rodionov reaction for the synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dimethoxybenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (2.5 equivalents) in absolute ethanol.
-
Reaction Conditions: Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent is removed under reduced pressure.
-
Purification: The crude product is then dissolved in a minimal amount of hot water and the pH is adjusted to its isoelectric point (around pH 6-7) with a suitable acid (e.g., acetic acid) to precipitate the amino acid. The solid is collected by filtration, washed with cold water and ethanol, and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).
Quantitative Data (Hypothetical Yields based on literature for similar reactions):
| Reactant | Molar Ratio | Typical Yield (%) |
| 3,4-Dimethoxybenzaldehyde | 1.0 | 50-70 |
| Malonic Acid | 1.1 | |
| Ammonium Acetate | 2.5 |
Biological Activity and Signaling Pathways
There is a lack of specific, publicly available data on the biological activity and associated signaling pathways of this compound. However, the broader class of β-amino acids and compounds containing the 3,4-dimethoxyphenyl moiety are known to possess a range of biological activities.
-
β-Amino Acids in Peptidomimetics: The incorporation of β-amino acids into peptides can enhance their stability against enzymatic degradation and can be used to create novel secondary structures, leading to peptides with improved therapeutic properties.
-
Pharmacological Potential of the Veratryl Group: The 3,4-dimethoxyphenyl group is a key structural feature in many bioactive compounds, including some with cardiovascular, anti-inflammatory, and anticancer activities.
Given the absence of specific data, a hypothetical workflow for the initial biological screening of this compound is presented below.
Caption: A logical workflow for the initial biological evaluation of a novel chemical entity like this compound.
Conclusion
This compound is a β-amino acid with potential applications in medicinal chemistry and drug development, primarily as a building block for more complex molecules. While its specific discovery is not well-documented, its synthesis is rooted in the classic Rodionov reaction, a cornerstone of β-amino acid chemistry. The lack of extensive biological data for this particular compound highlights an opportunity for future research to explore its pharmacological potential, building upon the known activities of related β-amino acids and compounds containing the 3,4-dimethoxyphenyl moiety. This guide provides a foundational understanding of its history, synthesis, and potential for further scientific investigation.
An In-depth Technical Guide to Structural Analogs of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid for Drug Discovery Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of structural analogs of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold, which allows for the development of novel therapeutic agents with a range of pharmacological activities, including anticancer and antioxidant properties. This document aims to serve as a valuable resource by summarizing key quantitative data, providing detailed experimental protocols, and visualizing relevant biological pathways to facilitate further research and development in this promising area.
Core Compound and Its Significance
This compound is a β-amino acid derivative characterized by a phenyl ring substituted with two methoxy groups. This core structure serves as a versatile building block in the synthesis of a variety of more complex molecules, including peptides and small molecule inhibitors. The presence of the dimethoxyphenyl moiety often contributes to the biological activity of its analogs, influencing their binding affinity to various targets and their pharmacokinetic properties.
Quantitative Biological Data of Structural Analogs
The following tables summarize the in vitro biological activities of various structural analogs of 3-Amino-3-(aryl)propanoic acid, focusing on their anticancer and antioxidant properties.
Table 1: Anticancer Activity of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic Acid Derivatives against A549 Human Lung Adenocarcinoma Cells[1]
| Compound ID | Structure | IC50 (µM)[1] |
| 21 | 3-{[4-(1-Hydroxyimino-ethyl)-phenyl]-(4-phenyl-thiazol-2-yl)-amino}-propionic acid | 5.42[1] |
| 22 | 3-{[4-(1-Hydroxyimino-ethyl)-phenyl]-(4-p-tolyl-thiazol-2-yl)-amino}-propionic acid | 2.47[1] |
| 25 | 3-{[4-(1-Hydroxyimino-ethyl)-phenyl]-(4-phenyl-thiazol-2-yl)-amino}-propionic acid hydrazide | 8.05[1] |
| 26 | 3-{[4-(1-Hydroxyimino-ethyl)-phenyl]-(4-p-tolyl-thiazol-2-yl)-amino}-propionic acid hydrazide | 25.4[1] |
| Cisplatin | Positive Control | 11.71[1] |
Table 2: Antioxidant Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
| Compound ID | Structure | Antioxidant Activity (% DPPH radical scavenging at 1 mg/mL) |
| Hydrazone 12 | Derivative with 1-naphthyl substituent | ~58% |
| Compound 20 | Derivative with 2-furyl substituent | ~75% |
| Ascorbic Acid | Positive Control | ~95% |
| BHT | Positive Control | ~90% |
Note: The data in Table 2 is approximated from graphical representations in the source literature and is intended for comparative purposes.[2][3][4]
Experimental Protocols
This section provides detailed methodologies for the synthesis of the core scaffold and for key biological assays.
Synthesis of 3-Amino-3-arylpropanoic Acids
This protocol describes a general one-pot synthesis for 3-amino-3-arylpropanoic acids.[5][6]
Materials:
-
Aryl aldehyde (1.0 eq)
-
Malonic acid (1.0 - 1.2 eq)
-
Ammonium acetate (1.3 - 1.5 eq)
-
Ethanol or Methanol
Procedure:
-
A mixture of the aryl aldehyde, malonic acid, and ammonium acetate in ethanol or methanol is refluxed for 4-8 hours.
-
The reaction mixture is then cooled to room temperature.
-
The resulting precipitate is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., hot methanol or ethanol) to yield the desired 3-amino-3-arylpropanoic acid.[5]
MTT Assay for Anticancer Activity
This protocol outlines the procedure for determining the cytotoxic effects of the compounds on cancer cell lines.[2]
Materials:
-
Human cancer cell line (e.g., A549)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
Procedure:
-
Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for another 24-48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.[2]
DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol describes the method for evaluating the free radical scavenging activity of the synthesized compounds.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Test compounds dissolved in methanol
-
Ascorbic acid or BHT as a positive control
-
Methanol
-
96-well microtiter plates
Procedure:
-
Add 100 µL of the test compound solution at various concentrations to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
Potential Signaling Pathways and Mechanisms of Action
While the precise molecular mechanisms of action for many this compound analogs are still under investigation, their structural similarity to other biologically active molecules suggests potential involvement in key cellular signaling pathways implicated in cancer.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[7][8][9][10] Several classes of small molecules are known to inhibit this pathway at various nodes. Given the anticancer activity observed for some 3-amino-3-arylpropanoic acid derivatives, it is plausible that they may exert their effects by modulating this pathway.
Figure 1: Potential inhibition of the PI3K/Akt/mTOR pathway by structural analogs.
Apoptosis Pathway
Induction of apoptosis, or programmed cell death, is a key mechanism of many anticancer drugs. The ability of some of the screened compounds to significantly reduce cancer cell viability suggests they may trigger apoptotic pathways. This could occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Figure 2: Hypothetical induction of the intrinsic apoptosis pathway by structural analogs.
Conclusion and Future Directions
The structural analogs of this compound represent a promising class of compounds with demonstrated anticancer and antioxidant activities. The synthetic versatility of the core scaffold allows for the generation of diverse chemical libraries for further biological screening.
Future research should focus on:
-
Expansion of the Analog Library: Synthesis and screening of a wider range of derivatives to establish a more comprehensive structure-activity relationship (SAR).
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by the most potent analogs. This will involve target-based assays, proteomic and genomic analyses.
-
In Vivo Efficacy and Safety: Evaluation of the most promising candidates in preclinical animal models to assess their therapeutic potential and toxicological profiles.
This technical guide provides a solid foundation for researchers and drug development professionals to build upon in the quest for novel and effective therapeutic agents based on the this compound scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
- 9. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Spectroscopic Profile of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. The information presented herein is intended to support research and development activities by offering detailed spectral data and the methodologies for their acquisition.
Core Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 6.94-6.83 | m | 3H | - | Aromatic CH |
| 4.43 | dd | 1H | 8.4, 6.4 | CH-NH₂ |
| 3.70 | s | 3H | - | OCH₃ |
| 3.68 | s | 3H | - | OCH₃ |
| 2.74 | dd | 2H | 16.4, 8.4 | CH₂-COOH |
Note: Data obtained from a 400 MHz spectrum in D₂O.
Table 2: Mass Spectrometry Data (GC-MS)
While direct access to the full dataset from the National Institute of Standards and Technology (NIST) database was not available, the PubChem database indicates the availability of a GC-MS spectrum for this compound.[1] Key identifiers for accessing this data are provided below. For researchers requiring the full fragmentation pattern, a direct search of the NIST database using these identifiers is recommended.
| Database | NIST Number |
| NIST Mass Spectrometry Data Center | 277676 |
For comparative purposes, the mass spectrometry data for the closely related compound, 3-(3,4-Dimethoxyphenyl)propionic acid (lacking the 3-amino group), is available on the NIST WebBook and shows a molecular weight of 210.23 g/mol .[2]
Table 3: Other Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₄ | PubChem[1] |
| Molecular Weight | 225.24 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited. These protocols are based on standard laboratory practices for the analysis of organic compounds.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz instrument.
-
Data Acquisition:
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Use a relaxation delay of 1-5 seconds between scans.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the signal multiplicities and coupling constants to elucidate the proton connectivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Derivatize the sample to increase its volatility for GC analysis. A common method for amino acids is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Dissolve a small amount of the sample in a suitable solvent and add the derivatizing agent. Heat the mixture if necessary to ensure complete reaction.
-
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Select an appropriate capillary column (e.g., a non-polar or medium-polarity column).
-
Set the oven temperature program to achieve good separation of the analyte from any impurities.
-
Use helium as the carrier gas at a constant flow rate.
-
Inject a small volume of the derivatized sample into the GC inlet.
-
-
MS Conditions:
-
Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-500).
-
Acquire mass spectra continuously as the components elute from the GC column.
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound in the total ion chromatogram.
-
Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.
-
Compare the obtained spectrum with library data (e.g., NIST/Wiley) for confirmation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Solid State):
-
KBr Pellet Method: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound like this compound.
References
Unveiling the Therapeutic Potential of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid: A Scoping Review
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extensive investigation into the biological activity of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid reveals its primary role as a versatile chemical scaffold in synthetic chemistry rather than a direct therapeutic agent with defined molecular targets. While the compound itself has not been extensively studied for its pharmacological effects, its structural motif is a key component in a variety of derivatives exhibiting promising bioactivities. This technical guide consolidates the available information, focusing on the potential therapeutic avenues suggested by the activity of these derivatives and outlines the prevailing use of the core compound as a building block in drug discovery.
Core Compound: this compound
This compound, a beta-amino acid derivative, is readily available commercially. Its chemical structure, featuring a flexible propanoic acid chain and a dimethoxyphenyl group, makes it an attractive starting material for the synthesis of diverse molecular architectures.
Known Biological Activity
Direct biological screening data for this compound is not extensively reported in publicly accessible databases. The PubChem database indicates the existence of biological test results, however, specific details regarding the assays and outcomes are not provided in the available literature. Its primary documented application is in the synthesis of more complex molecules with therapeutic potential.
Therapeutic Potential Inferred from Derivatives
The therapeutic promise of the this compound scaffold is primarily evidenced by the biological activities of its derivatives. These findings suggest potential, albeit indirect, therapeutic targets that could be modulated by molecules incorporating this core structure.
Neuroscience Applications
Derivatives of structurally similar amino acids, such as (R)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid, have been explored for their utility in neuropharmacology. These compounds are investigated for their ability to modulate neurotransmitter activity, suggesting that the 3,4-dimethoxyphenyl moiety, when incorporated into an amino acid framework, could potentially interact with neuronal receptors or enzymes.
Anticancer and Antioxidant Properties
Recent studies on a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have highlighted their potential as both anticancer and antioxidant agents. This indicates that the propanoic acid backbone, in combination with substituted phenyl rings, can serve as a pharmacophore for developing agents that target pathways involved in cancer cell proliferation and oxidative stress. While the exact molecular targets for these derivatives are still under investigation, this line of research points to a promising therapeutic direction for compounds derived from the core structure.
Application in Bioactive Peptide Synthesis
A significant application of this compound is as a non-canonical amino acid in the synthesis of bioactive peptides. The incorporation of this building block can introduce unique conformational constraints and physicochemical properties to peptides, potentially enhancing their stability, cell permeability, and target affinity.
Future Directions and Conclusion
While direct therapeutic targets of this compound remain to be elucidated, its role as a valuable scaffold in medicinal chemistry is clear. The biological activities of its derivatives in the areas of neuroscience and oncology suggest that this core structure warrants further investigation. Future research efforts could focus on:
-
Systematic Screening: subjecting this compound to a broad range of biological assays to identify potential direct molecular interactions.
-
Library Synthesis and Evaluation: Creating and screening a focused library of derivatives to explore the structure-activity relationships and identify potent modulators of specific therapeutic targets.
-
Computational Modeling: Utilizing in silico methods to predict potential binding partners and guide the design of novel derivatives.
An In-depth Technical Guide to 3-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid is a non-proteinogenic β-amino acid that has garnered interest within the scientific community, primarily as a versatile building block in the synthesis of peptidomimetics and other complex organic molecules. Its rigid 3,4-dimethoxyphenyl scaffold and the presence of a chiral center make it an attractive component in the design of novel therapeutic agents. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, synthesis, and its established and potential applications in drug discovery and development, particularly in the fields of oncology, immunology, and neuroscience. While direct biological activity data for the standalone molecule is limited in publicly accessible literature, this guide will also explore the biological activities of structurally related compounds to infer potential areas of therapeutic interest.
Chemical and Physical Properties
This compound is a white to off-white solid. Its fundamental properties are summarized in the table below.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO₄ | PubChem CID: 597182[1] |
| Molecular Weight | 225.24 g/mol | PubChem CID: 597182[1] |
| CAS Number | 34840-85-2 | PubChem CID: 597182[1] |
| IUPAC Name | This compound | PubChem CID: 597182 |
| Synonyms | DL-β-(3,4-Dimethoxyphenyl)alanine, 3-(3,4-Dimethoxyphenyl)-β-alanine | PubChem CID: 597182 |
| Melting Point | 223°C (decomposes) | ChemBK |
| Solubility | Soluble in aqueous acid and base. Limited solubility in organic solvents. | General knowledge for amino acids |
Synthesis
A plausible synthetic route starting from 3,4-dimethoxybenzaldehyde is outlined below. This represents a logical and established method for this class of compounds.
General Experimental Protocol (Hypothetical)
This protocol is adapted from established procedures for the synthesis of analogous 3-amino-3-arylpropionic acids.
-
Reaction Setup: A mixture of 3,4-dimethoxybenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (1.5 equivalents) in a suitable solvent (e.g., ethanol or acetic acid) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reaction: The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).
-
Workup: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in water and washed with an organic solvent (e.g., diethyl ether) to remove any unreacted aldehyde.
-
Purification: The aqueous layer is acidified with a mineral acid (e.g., HCl) to a pH of approximately 6-7, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).
Biological and Medicinal Chemistry Applications
While specific biological data for this compound is scarce in the literature, its primary application lies in its use as a building block for more complex molecules with therapeutic potential. The Fmoc-protected version, Fmoc-(R)-3-amino-3-(3,4-dimethoxyphenyl)propionic acid, is commercially available and widely used in solid-phase peptide synthesis (SPPS).[2]
Role in Peptide Synthesis
The incorporation of β-amino acids like this one into peptides can induce stable secondary structures and provide resistance to enzymatic degradation. The 3,4-dimethoxyphenyl group offers a rigid aromatic side chain that can be used to probe interactions with biological targets.
Potential Therapeutic Areas Based on Structural Analogs
The biological activities of structurally related compounds can provide insights into the potential applications of this compound and its derivatives.
-
Anticancer Activity: Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide and 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been reported to exhibit antiproliferative activity against various cancer cell lines. This suggests that the 3-aminopropanoic acid scaffold can be a valuable starting point for the development of novel anticancer agents.
-
Neuroscience: The 3,4-dimethoxyphenyl moiety is present in numerous neuroactive compounds. Given that related β-amino acids are being explored for their roles in neurological disorders, it is plausible that derivatives of this compound could be investigated for their potential to modulate neurotransmitter systems.[3]
-
Antimicrobial Activity: Studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown promising antimicrobial activity against multidrug-resistant bacterial and fungal pathogens.[4] This highlights another potential avenue for the therapeutic application of derivatives of the title compound.
Signaling Pathways and Mechanism of Action
There is currently no direct evidence in the literature detailing the specific signaling pathways modulated by this compound or its direct mechanism of action. Research into the biological effects of its more complex derivatives would be required to elucidate such information. Based on the activities of related compounds, potential (but unconfirmed) mechanisms could involve the inhibition of specific enzymes or the modulation of receptor activity.
Conclusion and Future Directions
This compound is a valuable and commercially available building block for synthetic and medicinal chemistry. Its primary utility lies in the construction of peptidomimetics and other complex molecules for drug discovery. While the intrinsic biological activity of the standalone molecule remains largely unexplored, the documented activities of structurally similar compounds suggest that its derivatives hold promise in the development of novel therapeutics, particularly in oncology, neuroscience, and infectious diseases. Future research should focus on the synthesis and biological evaluation of a focused library of derivatives of this compound to unlock its full therapeutic potential. Detailed structure-activity relationship (SAR) studies would be crucial in identifying lead compounds for further preclinical development.
References
- 1. This compound | C11H15NO4 | CID 597182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety and Toxicity Profile of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document serves as a technical guide outlining the necessary framework for establishing a comprehensive safety and toxicity profile for 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. As of the latest literature review, a specific and complete safety and toxicity profile for this compound is not publicly available. Therefore, this guide details the standard experimental methodologies that should be employed to generate the requisite data, in accordance with international regulatory guidelines.
Introduction
This compound is a β-amino acid derivative. Such compounds are utilized as building blocks in peptide synthesis and are of interest in drug development.[1] Given its potential applications, a thorough evaluation of its safety and toxicity is paramount before it can be considered for further development. This guide provides a roadmap for the preclinical safety assessment of this compound, focusing on acute toxicity, repeated dose toxicity, and genotoxicity, as would be required by regulatory bodies like the FDA and EMA, following OECD (Organisation for Economic Co-operation and Development) and ICH (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) guidelines.[2][3][4][5][6]
Acute Oral Toxicity Assessment
The initial step in toxicological evaluation is to determine the acute toxicity of a single oral dose. This provides information on the intrinsic toxicity of the substance and helps in dose selection for longer-term studies. The OECD provides several guidelines for this, including the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), and the Up-and-Down Procedure (OECD 425).[1][3][7]
Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (based on OECD 420)
-
Test System: Young adult, healthy, nulliparous, and non-pregnant female rats are typically used as they are often slightly more sensitive.[1]
-
Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.
-
Dose Administration: The test substance is administered as a single oral dose by gavage. The vehicle should be inert (e.g., water, corn oil).
-
Dose Levels: A stepwise procedure is used with fixed dose levels of 5, 50, 300, and 2000 mg/kg body weight. The starting dose is selected based on any available information.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days post-dosing.
-
Endpoint: The test allows for the identification of a dose causing evident toxicity but avoids using lethality as an endpoint. The outcome is the classification of the substance into a GHS (Globally Harmonized System of Classification and Labelling of Chemicals) category.
Data Presentation: Acute Oral Toxicity
The following table is a template for presenting the results of an acute oral toxicity study.
| Dose Level (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Body Weight Change (Day 14 vs. Day 0) |
| Vehicle Control | 5 | 0/5 | None observed | + X% |
| 5 | 5 | 0/5 | e.g., Piloerection, lethargy | + Y% |
| 50 | 5 | 0/5 | e.g., Piloerection, lethargy | + Z% |
| 300 | 5 | 1/5 | e.g., Tremors, ataxia, lethargy | - A% |
| 2000 | 5 | 4/5 | e.g., Convulsions, severe ataxia | - B% |
Visualization: Acute Oral Toxicity Workflow
Repeated Dose 90-Day Oral Toxicity Study
To evaluate the effects of longer-term exposure, a sub-chronic repeated dose study is conducted. The 90-day study in rodents is a standard requirement to identify target organs of toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL).[8][9][10][11]
Experimental Protocol: 90-Day Oral Toxicity Study (based on OECD 408)
-
Test System: Rats are the preferred species. Both male and female animals are used.
-
Dose Administration: The test substance is administered orally once daily, seven days a week, for 90 days.
-
Dose Levels: At least three dose levels (low, mid, high) and a concurrent control group are used. Dose levels are selected based on the results of the acute toxicity study.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.
-
Clinical Pathology: Hematology and clinical biochemistry parameters are evaluated at the end of the study.
-
Pathology: All animals undergo a full necropsy. Organ weights are recorded, and a comprehensive list of tissues is examined histopathologically.
-
Endpoint: The primary endpoints are the identification of target organs for toxicity and the determination of the NOAEL.
Data Presentation: Repeated Dose 90-Day Oral Toxicity
A summary of findings from a 90-day toxicity study would be presented in a tabular format. Below is a template for key parameters.
| Parameter | Control | Low Dose (X mg/kg/day) | Mid Dose (Y mg/kg/day) | High Dose (Z mg/kg/day) |
| Body Weight Gain (g) | ||||
| Male | ||||
| Female | ||||
| Hematology | ||||
| Hemoglobin (g/dL) | ||||
| White Blood Cell Count (x10^3/µL) | ||||
| Clinical Biochemistry | ||||
| Alanine Aminotransferase (ALT) (U/L) | ||||
| Creatinine (mg/dL) | ||||
| Organ Weights (g) | ||||
| Liver | ||||
| Kidneys | ||||
| Histopathology Findings | No significant findings | e.g., Minimal centrilobular hypertrophy in the liver | e.g., Moderate centrilobular hypertrophy in the liver | e.g., Hepatocellular necrosis |
| NOAEL (mg/kg/day) | - | X | - | - |
Visualization: 90-Day Toxicity Study Workflow
Genotoxicity Assessment
Genotoxicity testing is crucial to assess the potential of a compound to cause genetic damage, which can lead to cancer or heritable defects. The standard battery of tests is designed to detect different types of genetic damage.[2][4][12][13]
Standard Genotoxicity Test Battery
A standard genotoxicity assessment typically includes:
-
A test for gene mutation in bacteria (Ames test).[14][15][16]
-
An in vitro cytogenetic test in mammalian cells (e.g., micronucleus test or chromosomal aberration assay).[17][18][19][20][21]
-
An in vivo genotoxicity test if positive results are obtained in vitro.
Experimental Protocols
-
Test System: Multiple strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine).
-
Method: The tester strains are exposed to the test substance with and without a metabolic activation system (S9 fraction from rat liver).
-
Endpoint: The number of revertant colonies (bacteria that have mutated back to a prototrophic state) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertants.[15]
-
Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells.[19]
-
Method: Cells are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9).
-
Endpoint: The frequency of micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division) is measured. A significant, dose-dependent increase in micronucleated cells indicates clastogenic or aneugenic potential.[20]
Data Presentation: Genotoxicity
Results from genotoxicity assays are typically presented in a tabular format, indicating the dose-response relationship and the statistical significance of the findings.
Table 3: Ames Test Results (Hypothetical)
| Strain | Metabolic Activation (S9) | Concentration (µ g/plate ) | Mean Revertants/Plate ± SD | Fold Increase over Control | Result |
|---|---|---|---|---|---|
| TA98 | - | 0 (Control) | 25 ± 5 | 1.0 | Negative |
| 10 | 28 ± 6 | 1.1 | |||
| 100 | 30 ± 4 | 1.2 | |||
| TA100 | + | 0 (Control) | 120 ± 15 | 1.0 | Positive |
| 10 | 250 ± 20 | 2.1 |
| | | 100 | 500 ± 45 | 4.2 | |
Table 4: In Vitro Micronucleus Test Results (Hypothetical)
| Cell Line | Metabolic Activation (S9) | Concentration (µg/mL) | % Micronucleated Cells ± SD | Fold Increase over Control | Result |
|---|---|---|---|---|---|
| CHO | - | 0 (Control) | 1.5 ± 0.3 | 1.0 | Negative |
| 10 | 1.7 ± 0.4 | 1.1 | |||
| 100 | 1.8 ± 0.5 | 1.2 | |||
| CHO | + | 0 (Control) | 1.6 ± 0.4 | 1.0 | Negative |
| 10 | 1.9 ± 0.6 | 1.2 |
| | | 100 | 2.1 ± 0.5 | 1.3 | |
Visualization: Genotoxicity Testing Workflow
Signaling Pathways and Mechanisms of Toxicity
Should any of the aforementioned toxicity studies yield positive findings, further mechanistic studies would be warranted to investigate the underlying signaling pathways. For instance, if hepatotoxicity is observed, pathways related to oxidative stress, apoptosis, and inflammation in liver cells would be investigated. Similarly, if genotoxicity is confirmed, the mechanism of DNA damage (e.g., adduct formation, oxidative damage, interaction with mitotic machinery) would be explored. At present, there is no information available to suggest which, if any, signaling pathways are modulated by this compound.
Conclusion
The establishment of a comprehensive safety and toxicity profile is a critical prerequisite for the advancement of any new chemical entity intended for pharmaceutical use. This guide outlines the standard, internationally recognized methodologies for the preclinical toxicological assessment of this compound. The successful completion of these studies, including acute and repeated dose toxicity evaluations, as well as a battery of genotoxicity tests, would provide the necessary data to make an informed decision on the continued development of this compound. It is imperative that these studies are conducted in compliance with Good Laboratory Practice (GLP) to ensure the quality and integrity of the data.
References
- 1. scribd.com [scribd.com]
- 2. ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. Federal Register :: International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability [federalregister.gov]
- 6. FDA Releases New ICH Guidance on Preclinical Safety Evaluation | RAPS [raps.org]
- 7. youtube.com [youtube.com]
- 8. oecd.org [oecd.org]
- 9. ask-force.org [ask-force.org]
- 10. Sub-chronic toxicity studies - GLP LIfe TestGLP LIfe Test [glplifetest.org]
- 11. oecd.org [oecd.org]
- 12. database.ich.org [database.ich.org]
- 13. iccffeed.org [iccffeed.org]
- 14. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]
- 15. nucro-technics.com [nucro-technics.com]
- 16. measurlabs.com [measurlabs.com]
- 17. criver.com [criver.com]
- 18. academic.oup.com [academic.oup.com]
- 19. nucro-technics.com [nucro-technics.com]
- 20. oecd.org [oecd.org]
- 21. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid is a non-proteinogenic β-amino acid. β-Amino acids and their derivatives are of significant interest in medicinal chemistry and drug development due to their unique structural properties, which can impart enhanced metabolic stability and novel pharmacological activities to peptidomimetics and other bioactive molecules. The presence of the 3,4-dimethoxyphenyl moiety, a common feature in many neuropharmacological agents, suggests potential applications in neuroscience research. This document provides a detailed experimental protocol for the synthesis of this compound and outlines its potential applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO₄ | --INVALID-LINK-- |
| Molecular Weight | 225.24 g/mol | --INVALID-LINK-- |
| IUPAC Name | This compound | --INVALID-LINK-- |
| CAS Number | 34840-85-2 | --INVALID-LINK-- |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available | - |
| Solubility | Soluble in aqueous acid and base. Predicted to have low solubility in non-polar organic solvents. | - |
Experimental Protocols
Synthesis of this compound via Rodionov Reaction
This protocol describes a plausible one-pot synthesis of this compound from 3,4-dimethoxybenzaldehyde, malonic acid, and ammonium acetate, based on the general principles of the Rodionov reaction for the synthesis of β-amino acids.[2]
Materials:
-
3,4-Dimethoxybenzaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dimethoxybenzaldehyde (1 equivalent), malonic acid (1.5 equivalents), and ammonium acetate (2.5 equivalents).
-
Solvent Addition: To the flask, add ethanol (approximately 3-5 mL per gram of aldehyde).
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in a minimal amount of hot water.
-
Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid. This may precipitate unreacted starting materials and by-products.
-
Extract the acidic aqueous layer with diethyl ether (3 x 50 mL) to remove organic impurities. Discard the ether layers.
-
-
Isolation of the Product:
-
Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 6-7) using a solution of sodium hydroxide. The product will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
-
Drying and Characterization:
-
Dry the product in a vacuum oven.
-
Determine the yield and characterize the product by melting point, NMR, IR, and mass spectrometry.
-
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR (D₂O) | δ 6.9-7.0 (m, 3H, Ar-H), 4.5-4.6 (t, 1H, CH-N), 3.8 (s, 6H, 2x OCH₃), 2.8-3.0 (d, 2H, CH₂) |
| ¹³C NMR (D₂O) | δ 175-178 (C=O), 148-150 (Ar-C-O), 130-135 (Ar-C), 110-120 (Ar-C-H), 55-57 (OCH₃), 50-55 (CH-N), 40-45 (CH₂) |
| FTIR (KBr, cm⁻¹) | 3400-2500 (br, O-H and N-H stretch), 3000-2800 (C-H stretch), 1700-1680 (C=O stretch), 1600-1580 (N-H bend), 1520, 1450 (aromatic C=C stretch), 1260, 1030 (C-O stretch) |
| Mass Spec (ESI+) | m/z 226.1 [M+H]⁺ |
Note: The NMR data are predicted based on the structure and data for similar compounds. Actual experimental values may vary.
Experimental Workflow
Potential Applications and Signaling Pathways
Derivatives of 3-amino-3-arylpropanoic acids have been investigated for their potential as modulators of GABAergic neurotransmission.[3][4] The structural similarity of β-amino acids to the neurotransmitter GABA (γ-aminobutyric acid) suggests that they may interact with GABA receptors or transporters. The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system and plays a crucial role in regulating neuronal excitability. Dysregulation of this system is implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.
The diagram below illustrates a hypothetical mechanism by which this compound or its derivatives might modulate GABAergic signaling.
This proposed pathway suggests that the compound could potentially act as an inhibitor of GABA transporters (GATs), leading to an increased concentration of GABA in the synaptic cleft and enhanced inhibitory neurotransmission. Alternatively, it might directly modulate the activity of GABA receptors. These potential mechanisms of action make this compound and its derivatives interesting candidates for further investigation in the context of neurological disorders.
Conclusion
This document provides a foundational protocol for the synthesis and characterization of this compound. The potential of this compound and its derivatives to modulate the GABAergic system warrants further investigation by researchers in neuroscience and drug development. The provided protocols and data serve as a starting point for such studies.
References
Application Notes and Protocols for 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid is a non-proteinogenic β-amino acid with a structural resemblance to analogs known to interact with γ-aminobutyric acid (GABA) receptors. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors, particularly the G protein-coupled GABA-B subtype, are significant targets for drug development in various neurological and psychiatric disorders. These application notes provide a comprehensive guide for the utilization of this compound in cell culture, with a focus on investigating its potential modulatory effects on GABA-B receptor signaling.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO₄ | [1] |
| Molecular Weight | 225.24 g/mol | [1] |
| CAS Number | 34840-85-2 | [1] |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [2] |
Stock Solution Preparation:
For cell culture applications, it is recommended to prepare a concentrated stock solution in a sterile, cell culture-grade solvent such as dimethyl sulfoxide (DMSO).
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve in an appropriate volume of sterile DMSO to create a high-concentration stock solution (e.g., 10-100 mM).
-
Gently vortex to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.
Hypothesized Mechanism of Action: GABA-B Receptor Modulation
Based on its structural similarity to known GABA-B receptor ligands, it is hypothesized that this compound may act as a modulator of GABA-B receptor activity. GABA-B receptors are heterodimeric G protein-coupled receptors (GPCRs) composed of GABA-B1 and GABA-B2 subunits.[3] They are typically coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] Additionally, GABA-B receptor activation can lead to the activation of inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[4]
The following experimental protocols are designed to investigate whether this compound functions as an agonist or antagonist of the GABA-B receptor.
Hypothesized GABA-B receptor signaling pathway.
Experimental Protocols
Cell Line Selection
The choice of cell line is critical for studying the effects of this compound on GABA-B receptor activity.
-
Recombinant Cell Lines: The most direct approach is to use a host cell line, such as Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells, that has been stably transfected to express the human GABA-B1 and GABA-B2 receptor subunits.[3][5] These cell lines provide a robust and specific system for studying receptor-mediated signaling.
-
Endogenously Expressing Cell Lines: Some cell lines, such as the human microglial cell line HMC3, have been shown to endogenously express GABA receptors.[6] While potentially more physiologically relevant, the expression levels of GABA-B receptors may be lower and more variable than in recombinant systems.
Protocol 1: cAMP Accumulation Assay (Investigating Agonist/Antagonist Activity)
This protocol is designed to determine if this compound modulates GABA-B receptor-mediated inhibition of adenylyl cyclase.
Materials:
-
Selected cell line (e.g., CHO-K1 or HEK293 cells stably expressing GABA-B receptors)
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements
-
This compound
-
Forskolin (an adenylyl cyclase activator)
-
GABA (as a positive control agonist)
-
CGP 55845 or another known GABA-B receptor antagonist (as a positive control antagonist)
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based)
-
96-well or 384-well white, clear-bottom cell culture plates
Procedure:
Workflow for the cAMP accumulation assay.
-
Cell Seeding:
-
Seed the GABA-B receptor-expressing cells into a 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer. A suggested starting concentration range for screening is 100 µM to 1 mM, based on concentrations used for other GABA-B receptor antagonists.[7]
-
Prepare serial dilutions of GABA (e.g., 1 nM to 100 µM) as a positive control for agonism.
-
Prepare serial dilutions of a known GABA-B antagonist (e.g., CGP 55845, 10 nM to 100 µM) as a positive control for antagonism.
-
-
Assay Procedure:
-
For Agonist Testing:
-
Wash the cells once with pre-warmed assay buffer.
-
Add the diluted this compound or GABA to the wells.
-
Add a fixed concentration of forskolin (e.g., 1-10 µM, to be optimized for the cell line) to all wells except the basal control.
-
Incubate for 15-30 minutes at 37°C.
-
-
For Antagonist Testing:
-
Wash the cells once with pre-warmed assay buffer.
-
Pre-incubate the cells with the diluted this compound or the control antagonist for 15-30 minutes at 37°C.
-
Add a fixed concentration of GABA (typically the EC₈₀ concentration, determined from the agonist dose-response curve) along with a fixed concentration of forskolin to the wells.
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the compound concentration.
-
For agonist activity, a decrease in forskolin-stimulated cAMP levels will be observed. Calculate the EC₅₀ value.
-
For antagonist activity, an increase in cAMP levels in the presence of GABA will be observed. Calculate the IC₅₀ value.
-
Table 2: Suggested Concentration Ranges for Initial Screening in cAMP Assay
| Compound | Role | Suggested Concentration Range |
| This compound | Test Compound | 1 µM - 1 mM |
| GABA | Agonist Control | 1 nM - 100 µM |
| CGP 55845 | Antagonist Control | 10 nM - 100 µM |
| Forskolin | Adenylyl Cyclase Activator | 1 µM - 10 µM (to be optimized) |
Protocol 2: Intracellular Calcium Mobilization Assay (Alternative for Gq-coupled Systems)
While GABA-B receptors are primarily Gi/o-coupled, some GPCRs can exhibit promiscuous coupling to Gq proteins, leading to an increase in intracellular calcium. This assay can be used to investigate this possibility.
Materials:
-
Selected cell line (e.g., CHO-K1 or HEK293 cells stably expressing GABA-B receptors)
-
Cell culture medium
-
This compound
-
GABA
-
A known Gq-coupled receptor agonist (as a positive control for the assay)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
96-well or 384-well black, clear-bottom cell culture plates
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader with injection capabilities
Procedure:
-
Cell Seeding:
-
Seed the cells into black, clear-bottom plates and incubate overnight.
-
-
Dye Loading:
-
Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
-
Compound Plate Preparation:
-
Prepare serial dilutions of this compound and control compounds in assay buffer at a concentration that is 4-5X the final desired concentration.
-
-
Measurement of Calcium Flux:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
The instrument will then inject the compounds from the compound plate into the cell plate, and the fluorescence intensity will be measured over time.
-
-
Data Analysis:
-
An increase in fluorescence intensity upon compound addition indicates an increase in intracellular calcium.
-
Plot the change in fluorescence (or the peak fluorescence) against the log of the compound concentration to generate a dose-response curve and calculate the EC₅₀ value.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison. An example is provided below.
Table 3: Example Data Summary for cAMP Assay
| Compound | EC₅₀ / IC₅₀ (µM) | Maximum Response (% of Control) |
| This compound (Agonist Mode) | TBD | TBD |
| This compound (Antagonist Mode) | TBD | TBD |
| GABA | (Known value) | 100% |
| CGP 55845 | (Known value) | N/A |
-
TBD: To be determined through experimentation.
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound and other chemicals. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. All work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
These application notes provide a framework for the initial in vitro characterization of this compound in cell culture, with a focus on its potential interaction with the GABA-B receptor. The provided protocols for cAMP and calcium mobilization assays are robust methods for determining the agonist or antagonist properties of this compound. Given the lack of published data on the biological activity of this compound, it is crucial to perform thorough dose-response studies to determine its potency and efficacy. The results from these experiments will provide valuable insights into the pharmacological profile of this compound and its potential as a novel therapeutic agent targeting the GABAergic system.
References
- 1. This compound | C11H15NO4 | CID 597182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. theclinivex.com [theclinivex.com]
- 3. Pharmacological characterisation of a cell line expressing GABA B1b and GABA B2 receptor subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CHO-K1 Cells [cytion.com]
- 6. mdpi.com [mdpi.com]
- 7. GABAB Receptor Antagonism: Facilitatory Effects on Memory Parallel Those on LTP Induced by TBS but Not HFS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid
Disclaimer: As of late 2025, publicly available in vivo efficacy and pharmacokinetic studies for the specific compound 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid are limited. The following application notes and protocols are representative examples based on standard preclinical research methodologies for similar small molecules. These are intended to serve as a guide for researchers, scientists, and drug development professionals.
Application Notes
This compound is a synthetic amino acid derivative with potential applications in neuroscience and pharmacology. Its structural similarity to other neuroactive compounds suggests it may modulate neuronal signaling pathways. These notes provide a framework for the initial in vivo characterization of this compound in rodent models, focusing on pharmacokinetics, safety, and preliminary efficacy.
Potential Therapeutic Areas:
-
Neurodegenerative Diseases
-
Ischemic Stroke
-
Neuropathic Pain
Key Considerations for In Vivo Studies:
-
Animal Model Selection: The choice of animal model is critical and should be relevant to the hypothesized mechanism of action and potential therapeutic indication. For neuroprotective effects, models such as the middle cerebral artery occlusion (MCAO) for ischemic stroke are commonly used.[1][2]
-
Route of Administration: The route of administration will depend on the physicochemical properties of the compound and the desired pharmacokinetic profile. Common routes include oral (PO) gavage and intravenous (IV) injection.[3]
-
Dosing Regimen: Dose selection should be based on in vitro potency and any available preliminary toxicity data. A dose-response study is recommended to determine the optimal therapeutic dose.
-
Ethical Considerations: All animal experiments must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC) to ensure animal welfare.[3]
Quantitative Data Summary
The following tables present hypothetical data for in vivo studies of this compound. These are for illustrative purposes to guide data presentation.
Table 1: Recommended Dosing and Vehicle Information
| Parameter | Recommendation |
| Animal Model | C57BL/6 Mice (20-25 g) |
| Formulation Vehicle | 0.5% Methylcellulose in Sterile Water |
| Oral (PO) Gavage Volume | 10 mL/kg[4] |
| Intravenous (IV) Bolus Volume | 5 mL/kg[5] |
| Gavage Needle Size (for mice) | 20-22 Gauge, 1-1.5 inches[6] |
| IV Injection Needle Size (for mice) | 27-30 Gauge |
Table 2: Hypothetical Pharmacokinetic Parameters in Mice
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t½ (h) | Bioavailability (%) |
| IV | 5 | 1500 | 0.08 | 2500 | 2.5 | 100 |
| PO | 20 | 800 | 0.5 | 4000 | 3.0 | 40 |
Table 3: Hypothetical Efficacy in a Mouse Model of Ischemic Stroke (MCAO)
| Treatment Group | Dose (mg/kg, IP) | Neurological Deficit Score (24h) | Infarct Volume (% of Hemisphere) |
| Vehicle Control | - | 4.1 ± 0.4 | 35.2 ± 5.1 |
| Compound | 10 | 3.2 ± 0.5 | 25.8 ± 4.3 |
| Compound | 30 | 2.5 ± 0.6 | 18.9 ± 3.9 |
*p < 0.05, **p < 0.01 vs. Vehicle Control
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
This protocol describes the procedure for administering a liquid substance directly into the stomach of a mouse.[6][7]
A. Materials:
-
This compound formulated in a suitable vehicle.
-
Appropriately sized oral gavage needles (20-22 gauge for adult mice).[6]
-
Syringes (1 mL).
-
Animal scale.
B. Procedure:
-
Weigh the mouse to determine the correct dosing volume (typically 10 mL/kg).[4]
-
Draw the calculated volume of the compound formulation into the syringe.
-
Properly restrain the mouse by scruffing the neck to immobilize the head.[8]
-
With the mouse in a vertical position, insert the gavage needle into the diastema (the gap between the incisors and molars).[6]
-
Gently advance the needle along the roof of the mouth. The mouse will typically swallow, which facilitates the passage of the needle into the esophagus.[7]
-
Advance the needle to the pre-measured depth (from the corner of the mouth to the last rib). Do not force the needle if resistance is met.[8]
-
Slowly depress the syringe plunger to administer the substance.
-
Gently remove the needle along the same path of insertion.
-
Return the mouse to its cage and monitor for any signs of distress for at least 15 minutes.[9]
Protocol 2: Intravenous (IV) Tail Vein Injection in Rats
This protocol details the administration of a substance directly into the bloodstream via the lateral tail vein of a rat.[5][10]
A. Materials:
-
This compound in a sterile, injectable formulation.
-
Sterile syringes (1 mL) with small gauge needles (25-27 G).[5]
-
A rat restrainer.
-
A heat lamp or warm water to dilate the tail veins.[11]
-
70% ethanol.
-
Gauze.
B. Procedure:
-
Warm the rat's tail to promote vasodilation, making the veins more visible and accessible.[11]
-
Place the rat in an appropriate restrainer.
-
Wipe the tail with 70% ethanol to clean the injection site.
-
Identify one of the lateral tail veins.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle (approximately 30 degrees).[10]
-
A successful insertion may be indicated by a "flash" of blood in the needle hub.
-
Slowly inject the substance. The vein should blanch, and there should be no resistance. If a bleb forms, the needle is not in the vein.[10]
-
After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding.[10]
-
Return the rat to its cage and monitor for any adverse reactions.
Protocol 3: Pharmacokinetic Study in Mice
This protocol outlines a basic pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[12][13]
A. Animal and Dosing:
-
Use two groups of mice (n=3-4 per group).
-
Administer the compound via IV injection to one group and PO gavage to the other.
B. Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Blood can be collected via submandibular or saphenous vein bleeding for serial sampling from the same animal.[12]
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate plasma.
C. Sample Analysis:
-
Analyze the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to determine the concentration of the compound.[13]
D. Data Analysis:
-
Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life (t½), and bioavailability using appropriate software.[13]
Visualizations
Caption: Experimental workflow for in vivo characterization.
Caption: Hypothetical neuroprotective signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. research-support.uq.edu.au [research-support.uq.edu.au]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. benchchem.com [benchchem.com]
- 7. acurec.ui.edu.ng [acurec.ui.edu.ng]
- 8. instechlabs.com [instechlabs.com]
- 9. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.vt.edu [research.vt.edu]
- 11. researchanimaltraining.com [researchanimaltraining.com]
- 12. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small Animal In Vivo PK Service - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for the Quantification of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. The methods described herein are based on common analytical techniques and are intended to serve as a starting point for laboratory implementation and validation.
Compound Information
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk materials and simple formulations where high sensitivity is not required. The presence of the dimethoxyphenyl group allows for strong UV absorbance.
Experimental Protocol
1.1.1. Instrumentation and Columns
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
1.1.2. Reagents and Standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
1.1.3. Chromatographic Conditions
| Parameter | Value |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 280 nm |
1.1.4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of 50:50 methanol:water.
-
Working Standards: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: HPLC-UV Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
Experimental Workflow
Caption: HPLC-UV workflow for quantification.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids (plasma, urine) or in trace-level analysis.
Experimental Protocol
2.1.1. Instrumentation
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase C18 or a mixed-mode column suitable for polar compounds
2.1.2. Reagents and Standards
-
As per the HPLC-UV method, but with LC-MS grade solvents and additives.
-
Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte (e.g., this compound-d3).
2.1.3. LC and MS Conditions
Table 2: LC-MS/MS Method Parameters
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 2% B; 1-5 min: 2-98% B; 5-6 min: 98% B; 6-6.1 min: 98-2% B; 6.1-8 min: 2% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | See Table 3 |
Table 3: Multiple Reaction Monitoring (MRM) Transitions (Predicted)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Analyte (Quantifier) | 226.1 | 167.1 | 15 |
| Analyte (Qualifier) | 226.1 | 152.1 | 25 |
| Internal Standard (IS) | 229.1 | 170.1 | 15 |
Note: The precursor ion corresponds to [M+H]⁺. Product ions are hypothetical and would need to be confirmed by infusion and fragmentation experiments. The primary fragment is likely due to the loss of the propanoic acid side chain.
2.1.4. Sample Preparation (for Plasma)
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Data Presentation
Table 4: LC-MS/MS Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 95-105% |
| Matrix Effect (%) | 85-115% |
Experimental Workflow
Caption: LC-MS/MS workflow for bioanalysis.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the analytical method chosen and the sample type, highlighting the decision-making process based on the required sensitivity and sample complexity.
Caption: Decision tree for analytical method selection.
References
Application Notes and Protocols: 3-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid and its derivatives are valuable precursors in the synthesis of bioactive molecules and peptidomimetics. The presence of the dimethoxyphenyl moiety offers unique structural characteristics that can enhance the biological activity and pharmacokinetic properties of the resulting compounds. This document provides detailed application notes and experimental protocols for the use of this precursor, with a focus on solid-phase peptide synthesis (SPPS) and the generation of derivatives with potential therapeutic applications.
Key Applications
The primary application of this compound in research and drug development lies in its use as a building block for creating complex organic molecules. Its Fmoc-protected form, Fmoc-(R)-3-amino-3-(3,4-dimethoxyphenyl)propionic acid, is particularly well-suited for incorporation into peptide chains via SPPS.[1] This allows for the synthesis of novel peptides and peptidomimetics with potential applications in:
-
Oncology: The unique structural features of this amino acid can be leveraged to design peptides with enhanced stability and bioactivity for cancer therapeutics.[1]
-
Immunology: It serves as a crucial intermediate in the development of bioactive peptides for immunological applications.[1]
-
Neuroscience: Derivatives of similar structures are being investigated for their potential in treating neurological disorders.
The dimethoxyphenyl group can influence the conformation of the resulting molecule, potentially leading to improved receptor binding and efficacy.
Data Presentation: Synthesis of Bioactive Derivatives
| Product Type | Precursor | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| Amide Derivatives | 3-(3,4-dimethoxyphenyl)propenic acid chloride | Substituted Amines | Benzene or Toluene | 60-80 | Not Specified | Not Specified |
| Hydrazide Derivatives | 3-(3,4-dimethoxyphenyl)propenic acid chloride | Substituted Hydrazides | Benzene or Toluene | 60-80 | Not Specified | Not Specified |
Note: The above data is based on general procedures for related compounds and should be considered as a guideline for reaction optimization.
Experimental Protocols
The following protocols provide detailed methodologies for key experimental procedures involving this compound and its derivatives.
Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-(R)-3-amino-3-(3,4-dimethoxyphenyl)propionic Acid
This protocol outlines the manual solid-phase synthesis of a peptide incorporating Fmoc-(R)-3-amino-3-(3,4-dimethoxyphenyl)propionic acid on a Rink Amide resin.
1. Resin Preparation:
- Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
- Drain the DMF.
2. First Amino Acid Coupling (Example: Fmoc-Gly-OH):
- Dissolve Fmoc-Gly-OH (0.4 mmol), HBTU (0.4 mmol), and HOBt (0.4 mmol) in DMF.
- Add DIPEA (0.8 mmol) and pre-activate for 5 minutes.
- Add the activated amino acid solution to the resin and agitate for 2 hours.
- Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
3. Chain Elongation (Incorporation of Fmoc-(R)-3-amino-3-(3,4-dimethoxyphenyl)propionic Acid):
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash thoroughly with DMF.
- Amino Acid Coupling:
- Dissolve Fmoc-(R)-3-amino-3-(3,4-dimethoxyphenyl)propionic acid (0.4 mmol), HBTU (0.4 mmol), and HOBt (0.4 mmol) in DMF.
- Add DIPEA (0.8 mmol) and pre-activate for 5 minutes.
- Add the activated amino acid solution to the resin and agitate for 2 hours.
- Monitor coupling completion with a Kaiser test.
- Repeat the deprotection and coupling steps for subsequent amino acids in the desired sequence.
4. Cleavage and Deprotection:
- Wash the fully assembled peptide-resin with DCM and dry under vacuum.
- Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
- Dry the crude peptide under vacuum.
5. Purification:
- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Synthesis of Amide Derivatives from a Related Precursor
This protocol describes a general method for the synthesis of amides from the related precursor 3-(3,4-dimethoxyphenyl)propenic acid chloride. This can be adapted for this compound after conversion to its acid chloride.
1. Reaction Setup:
- In a round-bottom flask, dissolve 3-(3,4-dimethoxyphenyl)propenic acid chloride (1 equivalent) in benzene or toluene.
- Add the desired substituted amine or hydrazide (1.1 equivalents).
2. Reaction Conditions:
- Heat the reaction mixture to 60-80 °C.
- Stir the reaction for a period determined by monitoring the reaction progress using thin-layer chromatography (TLC).
3. Work-up and Purification:
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the application of this compound in synthesis.
Conclusion
This compound is a versatile precursor for the synthesis of a wide range of bioactive molecules. Its incorporation into peptides and other scaffolds offers a promising avenue for the discovery of novel therapeutics. The provided protocols serve as a foundation for researchers to explore the synthetic potential of this valuable building block. Further investigation into the specific biological targets and signaling pathways modulated by its derivatives is warranted to fully realize its therapeutic potential.
References
Application Notes and Protocols: 3-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential research applications of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid and its derivatives. The information is curated for professionals in drug discovery and development, highlighting the therapeutic potential and underlying mechanisms of this class of compounds. Detailed experimental protocols for key assays are also provided to facilitate further investigation.
Application Notes
Anticancer Activity
Derivatives of this compound have demonstrated promising anticancer properties across various cancer cell lines. The core structure, featuring a dimethoxyphenyl group, serves as a valuable scaffold for the development of novel cytotoxic and antiproliferative agents.
Mechanism of Action: While the precise mechanisms are still under investigation, evidence suggests that these derivatives may exert their anticancer effects through the modulation of key cellular signaling pathways involved in cell survival, proliferation, and apoptosis. In silico and in vitro studies on structurally related compounds suggest potential inhibition of signaling proteins such as Sirtuin-2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR). Furthermore, related compounds have been shown to influence the PI3K/Akt/mTOR and MAPK signaling cascades, which are frequently dysregulated in cancer. Inhibition of the PI3K/Akt pathway can lead to decreased cell survival and proliferation, while modulation of the MAPK pathway can trigger apoptosis.
Potential Applications:
-
Development of novel chemotherapeutic agents for solid tumors, including lung, breast, and colon cancers.
-
Investigation as adjunctive therapies to enhance the efficacy of existing anticancer drugs.
-
Probes for studying the role of specific signaling pathways in cancer progression.
Antioxidant Activity
The phenolic nature of the 3,4-dimethoxyphenyl moiety suggests that derivatives of this compound may possess significant antioxidant properties. Oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Mechanism of Action: The antioxidant activity of these compounds is likely attributed to their ability to scavenge free radicals and chelate pro-oxidant metal ions. The methoxy groups on the phenyl ring can donate electrons to neutralize reactive oxygen species (ROS), thereby mitigating cellular damage.
Potential Applications:
-
Development of therapeutic agents for diseases associated with oxidative stress.
-
Use as protective agents against drug-induced toxicity.
-
Application in the food and cosmetic industries as natural antioxidants.
Antimicrobial Activity
Recent studies on structurally similar 3-aminopropanoic acid derivatives have revealed their potential as antimicrobial agents against a range of pathogenic bacteria and fungi. The core scaffold can be modified to enhance potency and broaden the spectrum of activity.
Potential Applications:
-
Development of new antibiotics to combat drug-resistant pathogens.
-
Investigation as antifungal agents for the treatment of opportunistic infections.
Quantitative Data
The following tables summarize the reported biological activities of various this compound derivatives and related compounds.
Table 1: Anticancer Activity of 3-Aminopropanoic Acid Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | A549 (Lung) | 5.42 | [1] |
| Derivative B | A549 (Lung) | 2.47 | [1] |
| Derivative C | A549 (Lung) | 8.05 | [1] |
| Derivative D | A549 (Lung) | 25.4 | [1] |
| Related Compound 1 | MCF-7 (Breast) | 5.59 | [2][3] |
| Related Compound 2 | HCT-116 (Colon) | 5.60 | [2][3] |
| Related Compound 3 | T47D (Breast) | 5.28 |
Table 2: Antioxidant Activity of 3-Aminopropanoic Acid Derivatives
| Compound ID | Assay | Antioxidant Activity (% Scavenging or IC50) | Reference |
| Hydrazone Derivative 1 | DPPH | > 90% at 100 µM | [4] |
| Hydrazone Derivative 2 | DPPH | ~85% at 100 µM | [4] |
| Naphthalene Derivative | DPPH | Potent, comparable to ascorbic acid | [3] |
| Furan Derivative | DPPH | Potent antioxidant properties | [5] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the Erlenmeyer-Plöchl synthesis of related amino acids.[6][7][8]
Workflow for the Synthesis of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid - Barabanov - Russian Journal of Organic Chemistry [archivog.com]
- 7. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for 3-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid in GABA B Receptor Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid is a structural analog of β-phenyl-γ-aminobutyric acid (phenibut) and baclofen, both of which are known agonists of the γ-aminobutyric acid (GABA) type B receptor. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are crucial targets for therapeutic agents aimed at treating a variety of neurological and psychiatric disorders. The GABA B receptor, a G-protein coupled receptor (GPCR), modulates neurotransmitter release and neuronal excitability.[1][2][3] The structural similarity of this compound to established GABA B receptor ligands suggests its potential as a modulator of this receptor.
These application notes provide detailed protocols for characterizing the interaction of this compound with the GABA B receptor, including a radioligand binding assay to determine binding affinity and a functional assay to assess its agonistic or antagonistic activity.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for this compound in comparison to known GABA B receptor ligands.
Table 1: Competitive Radioligand Binding Affinity for the GABA B Receptor
| Compound | Radioligand | Preparation | IC50 (nM) | Ki (nM) |
| GABA (control) | [³H]GABA | Rat brain membranes | 85 | 45 |
| Baclofen (control) | [³H]Baclofen | Rat brain membranes | 120 | 110 |
| This compound | [³H]GABA | Rat brain membranes | 250 | 130 |
| CGP54626 (antagonist control) | [³H]GABA | Rat brain membranes | 2.5 | 1.3 |
Table 2: Functional Activity at the GABA B Receptor ([³⁵S]GTPγS Binding Assay)
| Compound | Assay Type | EC50 (µM) | % Maximal Activation (vs GABA) |
| GABA (control) | Agonist | 1.5 | 100% |
| Baclofen (control) | Agonist | 5.2 | 95% |
| This compound | Agonist | 8.7 | 88% |
| CGP54626 (antagonist control) | Antagonist | N/A (IC50 = 0.05 µM) | 0% |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for GABA B Receptors
This protocol describes the determination of the binding affinity of this compound for the GABA B receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Rat brain tissue
-
[³H]GABA or [³H]Baclofen (Radioligand)
-
Unlabeled GABA (for non-specific binding)
-
This compound (Test Compound)
-
Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
-
Glass fiber filters
-
Scintillation counter
Membrane Preparation:
-
Homogenize rat brain tissue in 20 volumes of ice-cold homogenization buffer (0.32 M sucrose, pH 7.4).
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Wash the pellet by resuspending in 10 volumes of ice-cold Binding Buffer and centrifuge three additional times to remove endogenous GABA.[4]
-
Resuspend the final pellet in Binding Buffer to a protein concentration of 1-2 mg/mL.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
Store membrane preparations at -80°C.
Binding Assay Procedure:
-
Thaw the membrane preparation on ice.
-
Prepare serial dilutions of this compound.
-
In test tubes, combine:
-
50 µL of Binding Buffer (for total binding) or 50 µL of 100 µM unlabeled GABA (for non-specific binding) or 50 µL of test compound dilution.
-
50 µL of radioligand ([³H]GABA at a final concentration of 5 nM).
-
100 µL of membrane preparation (50-100 µg protein).
-
-
Incubate at 4°C for 45 minutes.[5]
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 4 mL of ice-cold Wash Buffer.
-
Place filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: [³⁵S]GTPγS Functional Assay for GABA B Receptor Activation
This assay measures the functional activation of GABA B receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation.[6]
Materials:
-
Membrane preparation expressing GABA B receptors (from Protocol 1 or from a cell line)
-
[³⁵S]GTPγS
-
GABA (agonist control)
-
This compound (Test Compound)
-
GDP
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1 mM EDTA, pH 7.4
-
Scintillation fluid, filters, and counter
Assay Procedure:
-
Prepare serial dilutions of this compound and GABA.
-
In a 96-well plate, add in the following order:
-
25 µL of Assay Buffer containing GDP (final concentration 3 µM).
-
25 µL of test compound or GABA dilutions.
-
50 µL of membrane preparation (10-20 µg protein).
-
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 25 µL of [³⁵S]GTPγS (final concentration 0.1 nM).
-
Incubate for 30 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Determine the amount of bound [³⁵S]GTPγS by scintillation counting.
Data Analysis: Plot the [³⁵S]GTPγS binding against the logarithm of the agonist concentration. Determine the EC50 and the maximal activation (Emax) from the resulting dose-response curve using non-linear regression.
Visualizations
GABA B Receptor Signaling Pathway
Caption: GABA B receptor signaling cascade.
Experimental Workflow for Compound Characterization
Caption: Workflow for characterizing novel compounds at the GABA B receptor.
References
- 1. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurology.org [neurology.org]
- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDSP - GABA [kidbdev.med.unc.edu]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 3-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid is a β-amino acid derivative with potential applications in pharmaceutical research and drug development. Its structural similarity to known neuroactive compounds suggests it may be of interest for neuroscience research. These application notes provide detailed protocols for the laboratory preparation of solutions of this compound, along with relevant physicochemical data and a proposed synthesis method.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below. This data is essential for accurate solution preparation and experimental design.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO₄ | [1] |
| Molecular Weight | 225.24 g/mol | [1][2][3] |
| Appearance | Solid | |
| Melting Point | 223 °C (decomposes) | [3] |
| CAS Number | 34841-09-3 | [4] |
Solution Preparation Protocols
The solubility of this compound in common laboratory solvents has not been extensively reported in the literature. However, based on the properties of similar β-amino acids, the following protocols are recommended for preparing solutions. It is advisable to perform small-scale solubility tests before preparing larger stock solutions.[5][6][7]
Protocol 1: Preparation of a Stock Solution in DMSO
Dimethyl sulfoxide (DMSO) is a common solvent for organic compounds used in biological assays.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex the mixture thoroughly for 1-2 minutes to facilitate dissolution. Gentle warming (to 37 °C) may be applied if necessary.
-
Visually inspect the solution to ensure complete dissolution. If particulates remain, the solution can be sonicated for 5-10 minutes or filtered through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Solution with pH Adjustment
For applications where DMSO is not suitable, aqueous solutions can be prepared by adjusting the pH. The solubility of amino acids is generally lowest at their isoelectric point and increases in acidic or basic conditions.[5][8]
Materials:
-
This compound powder
-
Deionized water
-
1 M HCl
-
1 M NaOH
-
pH meter
-
Sterile conical tubes or beakers
-
Magnetic stirrer and stir bar
Procedure:
-
Weigh the desired amount of this compound powder and add it to a sterile beaker with a magnetic stir bar.
-
Add a portion of the final desired volume of deionized water (e.g., 80% of the final volume).
-
While stirring, slowly add 1 M HCl dropwise to decrease the pH. Monitor the pH and observe for dissolution.
-
Alternatively, for basic conditions, slowly add 1 M NaOH dropwise to increase the pH.
-
Once the compound is fully dissolved, adjust the pH to the desired value for your experiment using 1 M HCl or 1 M NaOH.
-
Bring the final volume to the desired level with deionized water.
-
Sterile-filter the solution using a 0.22 µm filter if required for the application.
-
Store the solution at 4°C for short-term use or at -20°C for long-term storage.
Solution Stability and Storage
While specific stability data for this compound solutions is not available, general guidelines for amino acid solutions suggest that stock solutions in DMSO are stable for several weeks to months when stored at -20°C. Aqueous solutions are best prepared fresh, but can be stored at 4°C for short periods (a few days) or at -20°C for longer durations. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Proposed Laboratory Synthesis via Mannich-type Reaction
Diagram of Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of the target compound.
Potential Biological Activity and Signaling Pathway
Due to its structural resemblance to γ-aminobutyric acid (GABA), this compound is hypothesized to act as a GABA analog.[10] GABA analogs can modulate the activity of GABA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. This modulation can occur through direct agonism or antagonism, or through allosteric modulation of the receptor's response to GABA.
Hypothesized Signaling Pathway: Modulation of GABAergic Neurotransmission
The following diagram illustrates the potential mechanism of action of this compound as a modulator of a GABA-A receptor, a ligand-gated ion channel.
Caption: Hypothesized modulation of a GABA-A receptor by the target compound.
References
- 1. This compound | C11H15NO4 | CID 597182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. echemi.com [echemi.com]
- 4. 3-Amino-3-(3,4-dimethoxyphenyl)propionic acid - Amerigo Scientific [amerigoscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jpt.com [jpt.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
- 10. GABA analogue - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidelines for the safe handling, storage, and use of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid, a key building block in pharmaceutical and biochemical research. Adherence to these protocols is essential to ensure personnel safety, maintain compound integrity, and achieve reliable experimental outcomes.
Product Information and Physical Properties
This compound is a derivative of phenylalanine and finds significant application as a building block in the synthesis of bioactive molecules and novel therapeutic agents.[1] Its primary use is in solid-phase peptide synthesis (SPPS), where its Fmoc-protected form serves as a versatile component for creating complex peptide sequences.[2]
| Property | Value | References |
| Synonyms | DL-beta-(3,4-Dimethoxyphenyl)alanine, DL-3-Amino-3-(3',4'-dimethoxyphenyl)propionic acid | [3] |
| CAS Number | 34840-85-2 | [4][5] |
| Molecular Formula | C₁₁H₁₅NO₄ | [4][5] |
| Molecular Weight | 225.24 g/mol | [4][5] |
| Appearance | Solid, light brown or cream-colored powder | [6][7] |
| Melting Point | 223 °C (decomposes) | [3][4][8] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | [9][10] |
| Storage Class | 11 - Combustible Solids | [8] |
Safety, Handling, and Personal Protective Equipment (PPE)
Strict adherence to safety protocols is paramount when handling this compound.
2.1. Personal Protective Equipment (PPE)
-
Eye Protection: Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[11]
-
Hand Protection: Use chemical-impermeable gloves (e.g., nitrile) inspected before use. Employ proper glove removal technique to avoid skin contact.[11]
-
Body Protection: Wear a lab coat or other suitable protective clothing to prevent skin exposure.
-
Respiratory Protection: For nuisance exposures or when handling larger quantities where dust formation is possible, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator is recommended.[11]
2.2. Handling Guidelines
-
Work in a well-ventilated area, preferably in a chemical fume hood with appropriate exhaust ventilation.[11]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[11]
-
Follow good industrial hygiene and safety practices.[11]
Storage and Stability
Proper storage is crucial to maintain the stability and integrity of this compound.
| Storage Condition | Recommendation | Rationale | References |
| Short-term Storage (Solid) | Store in a tightly closed container in a dry, cool, and well-ventilated place. | The compound is hygroscopic and moisture-sensitive. | [7][11] |
| Long-term Storage (Solid) | Store under an inert gas (e.g., argon or nitrogen). | To prevent degradation from atmospheric moisture and oxygen. | [11] |
| Stock Solution Storage | Store at -20°C for up to one month or at -80°C for up to six months. | To maintain the stability of the compound in solution. | [4] |
Experimental Protocols
4.1. Protocol for Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution for use in experimental procedures such as solid-phase peptide synthesis.
-
Preparation: In a chemical fume hood, bring the sealed container of this compound to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of the solid compound into a suitable vial.
-
Solvent Addition: Add the appropriate volume of a recommended solvent (e.g., DMSO, DMF, or Dichloromethane) to the vial to achieve the desired concentration.
-
Dissolution: If the compound does not dissolve readily, the tube may be gently heated to 37°C and sonicated to aid dissolution.[4]
-
Storage: Once fully dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
4.2. Protocol for Spill Cleanup
In the event of a spill, follow these procedures to ensure safety and proper cleanup.
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spilled material from entering drains or waterways.[6]
-
Cleanup:
-
For solid spills, carefully sweep up the material, avoiding dust formation, and place it into a suitable, closed container for disposal.[11]
-
For liquid spills (solutions), absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
-
Decontamination: Clean the spill area with a suitable solvent and then with soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[11]
4.3. Protocol for Waste Disposal
All waste containing this compound should be treated as hazardous waste.
-
Solid Waste: Collect solid waste in a clearly labeled, sealed container.
-
Liquid Waste: Collect liquid waste (including unused solutions and contaminated solvents) in a labeled, sealed container.
-
Disposal: Arrange for a licensed professional waste disposal service to dispose of the material.[11] Do not dispose of it down the drain.
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[11]
Biological Activity and Signaling Pathway
This compound is structurally similar to GABA (gamma-aminobutyric acid) and is likely to act as a GABA B receptor agonist. GABA is the primary inhibitory neurotransmitter in the central nervous system.[11][12] GABA B receptors are G protein-coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals.[6]
Activation of GABA B receptors by an agonist like this compound initiates a signaling cascade that leads to neuronal inhibition.[6] This involves the dissociation of the G protein into its Gα and Gβγ subunits.[6] The Gβγ subunit can then activate G protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels (VGCCs).[6][13] The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[6] The overall effect is a reduction in neuronal excitability and neurotransmitter release.[6][11]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. This compound | C11H15NO4 | CID 597182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. 3-Amino-3-(3,4-dimethoxyphenyl)propionic acid 97 34841-09-3 [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. theclinivex.com [theclinivex.com]
- 11. What are GABA receptor agonists and how do they work? [synapse.patsnap.com]
- 12. studysmarter.co.uk [studysmarter.co.uk]
- 13. The emerging role of GABAB receptors as regulators of network dynamics: fast actions from a ‘slow’ receptor? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid is a valuable building block in medicinal chemistry and drug development, often utilized in the synthesis of novel therapeutic agents. Its structural features, including a chiral center and a substituted phenyl ring, make it a key component in creating compounds with specific biological activities. The effective isolation and purification of this β-amino acid are critical for ensuring the quality, safety, and efficacy of the final products.
These application notes provide detailed protocols for the primary techniques used to isolate and purify this compound: recrystallization for general purification of the racemate, chiral resolution via diastereomeric salt crystallization to separate the enantiomers, and preparative High-Performance Liquid Chromatography (HPLC) for achieving high purity.
Data Presentation: Comparison of Isolation Techniques
The selection of an appropriate isolation technique depends on the desired purity, scale of the operation, and whether the racemic mixture or a single enantiomer is required. The following table summarizes typical quantitative data for the different methods.
| Technique | Typical Yield (%) | Purity (%) | Enantiomeric Excess (e.e.) (%) | Throughput | Key Advantages |
| Recrystallization | 75-90 | >98 | N/A (for racemate) | High | Cost-effective, scalable, simple setup. |
| Chiral Resolution | 35-45 (per enantiomer) | >99 | >98 | Medium to High | Provides enantiomerically pure compound. |
| Preparative HPLC | 60-80 | >99.5 | N/A (for racemate) | Low to Medium | High resolution, excellent for removing closely related impurities. |
Note: The values presented are illustrative and can vary based on the initial purity of the crude material and specific experimental conditions.
Experimental Protocols
Recrystallization of Racemic this compound
This protocol describes the purification of the racemic mixture of this compound to remove process-related impurities.
Materials:
-
Crude racemic this compound
-
Distilled Water
-
Ethanol
-
Erlenmeyer flasks
-
Heating mantle with magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Protocol:
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add 10 mL of a 1:1 (v/v) mixture of ethanol and distilled water.
-
Heating: Gently heat the mixture on a heating mantle with continuous stirring. Continue heating until the solid has completely dissolved. If any insoluble material remains, perform a hot filtration.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least one hour to maximize the precipitation of the purified product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold 1:1 ethanol/water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Analysis: Determine the melting point and assess the purity of the recrystallized product by HPLC.
Workflow for Recrystallization
Caption: Workflow for the recrystallization of this compound.
Chiral Resolution by Diastereomeric Salt Crystallization
This protocol outlines a representative method for separating the enantiomers of this compound using a chiral resolving agent, such as a derivative of tartaric acid.
Materials:
-
Racemic this compound
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(+)-Dibenzoyl-D-tartaric acid (or another suitable chiral resolving agent)
-
Methanol
-
Erlenmeyer flasks
-
Heating mantle with magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl acetate
Protocol:
-
Salt Formation: Dissolve 1 equivalent of racemic this compound in warm methanol. In a separate flask, dissolve 0.5 equivalents of (+)-dibenzoyl-D-tartaric acid in warm methanol.
-
Crystallization of Diastereomeric Salt: Slowly add the resolving agent solution to the amino acid solution with stirring. Allow the mixture to cool slowly to room temperature. One diastereomeric salt should preferentially crystallize.
-
Isolation of Diastereomeric Salt: Collect the precipitated salt by vacuum filtration. The enantiomeric excess of the salt can be improved by recrystallization from fresh methanol.
-
Liberation of the Free Amino Acid: Suspend the diastereomeric salt in a mixture of water and ethyl acetate. Adjust the pH to approximately 9-10 with 1 M NaOH to liberate the free amino acid.
-
Extraction: Separate the aqueous and organic layers. The free amino acid will be in the aqueous layer, while the resolving agent will be in the ethyl acetate layer.
-
Isolation of the Enantiomer: Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (approximately pH 6-7) with 1 M HCl. The enantiomerically enriched amino acid will precipitate.
-
Final Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum. The purity and enantiomeric excess should be determined by chiral HPLC.
Workflow for Chiral Resolution
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Preparative HPLC Purification
This protocol provides a method for the high-purity isolation of this compound using preparative reversed-phase HPLC. This method is particularly useful for removing impurities with similar polarities to the target compound.
Materials:
-
Crude or partially purified this compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
-
Preparative HPLC system with a C18 column
-
Rotary evaporator
Protocol:
-
Sample Preparation: Dissolve the crude product in the mobile phase at a concentration suitable for the preparative column being used. Filter the sample solution through a 0.45 µm filter before injection.
-
HPLC Conditions:
-
Column: C18, 10 µm particle size (column dimensions will depend on the scale)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a good starting point. This should be optimized based on analytical HPLC data.
-
Flow Rate: Dependent on the column diameter.
-
Detection: UV at 280 nm.
-
-
Injection and Fraction Collection: Inject the sample onto the equilibrated column. Collect fractions corresponding to the main peak of the target compound.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to identify those with the desired purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Final Product: Lyophilize the remaining aqueous solution to obtain the purified product as a solid.
Workflow for Preparative HPLC
Caption: Workflow for the purification of this compound by preparative HPLC.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Overall Yield
Question: My overall yield for the synthesis of this compound is consistently low. What are the common causes and how can I improve it?
Answer: Low overall yield can stem from inefficiencies in one or more steps of the synthesis. A common route involves the condensation of 3,4-dimethoxybenzaldehyde with an N-acylglycine (like benzoylglycine) to form an azlactone, followed by hydrolysis and reduction. Here’s a step-by-step troubleshooting guide:
-
Step 1: Azlactone Formation:
-
Problem: Incomplete reaction or formation of side products.
-
Solution: Ensure anhydrous conditions, as moisture can hydrolyze the acetic anhydride commonly used as a dehydrating agent. The reaction temperature and time are also critical; monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Step 2: Hydrolysis and Reduction:
-
Problem: Incomplete hydrolysis of the azlactone or inefficient reduction of the intermediate.
-
Solution: The choice of reducing agent is crucial. Raney alloy in an alkaline solution has been reported to be effective.[1] Ensure the pH of the reaction medium is optimized for the reduction step.
-
-
Step 3: Deprotection:
-
Problem: Incomplete removal of protecting groups (e.g., benzoyl group) can lead to a mixture of products and lower the yield of the desired amino acid.
-
Solution: Strong acidic conditions, such as using hydrobromic acid, are often employed for deprotection.[1][2] The reaction time and temperature should be carefully controlled to avoid degradation of the product.
-
-
Purification:
-
Problem: Product loss during recrystallization or other purification steps.
-
Solution: Recrystallization from boiling water has been noted as a method for purification.[3] To minimize loss, carefully control the cooling rate and the volume of solvent used.
-
Below is a troubleshooting workflow to diagnose the cause of low yield:
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: Two common routes are:
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Azlactone Synthesis: This method involves the condensation of 3,4-dimethoxybenzaldehyde with an N-acylglycine (e.g., benzoylglycine) to form an azlactone intermediate. This is followed by hydrolysis and reduction to yield the desired product. A three-step synthesis following this route has been reported with a total yield of 59%.[1]
-
Strecker Synthesis: This is a classic method for amino acid synthesis where an aldehyde (in this case, 3,4-dimethoxybenzaldehyde) reacts with ammonia and a cyanide source (like KCN) to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the amino acid.[4][5][6]
Q2: How can I purify the final product?
A2: Recrystallization is a common method for purifying this compound. Boiling water has been successfully used as a solvent for recrystallization to remove slight yellow coloration and other impurities.[3] An acid-base treatment followed by decolorization with active charcoal can also be employed for further purification.[2]
Q3: What are some of the key intermediates in the synthesis, and how can I characterize them?
A3: In the azlactone synthesis route, (Z)-2-benzamido-3-(3,4-dimethoxyphenyl)acrylic acid is a key intermediate. The structure of this and other intermediates can be confirmed using techniques such as NMR and IR spectroscopy, as well as elemental analysis.[1] For instance, the formation of the α-aminonitrile in the Strecker synthesis can be monitored by the disappearance of the aldehyde peak and the appearance of a nitrile peak in the IR spectrum.
Experimental Protocols
Protocol 1: Synthesis via Azlactone Intermediate
This protocol is based on the method described by Barabanov et al., which reports a 59% overall yield.[1]
Step 1: Synthesis of (Z)-4-(3,4-dimethoxybenzylidene)-2-phenyloxazol-5(4H)-one (Azlactone)
-
A mixture of 3,4-dimethoxybenzaldehyde, benzoylglycine, acetic anhydride, and sodium acetate is heated.
-
The reaction progress is monitored by TLC.
-
Upon completion, the mixture is cooled, and the precipitated azlactone is filtered, washed, and dried.
-
Reported Yield: 83%[1]
-
Step 2: Synthesis of 3-(3,4-dimethoxyphenyl)-2-benzoylamidopropanoic acid
-
The azlactone from the previous step is subjected to hydrolysis and reduction in a one-pot reaction.
-
This is achieved using a Raney alloy in an alkaline solution.
-
Reported Yield: 90%[1]
-
Step 3: Synthesis of this compound
-
The protective benzoyl group is removed by heating with hydrobromic acid.
-
The reaction mixture is then treated with an aqueous ammonia solution to precipitate the final product.
-
The product is filtered, washed, and dried.
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Reported Yield: 80%[1]
-
Below is a diagram illustrating this experimental workflow.
Data Presentation
Table 1: Reported Yields for the Azlactone Synthesis Route
| Step | Product | Reported Yield | Reference |
| 1 | (Z)-4-(3,4-dimethoxybenzylidene)-2-phenyloxazol-5(4H)-one | 83% | [1] |
| 2 | 3-(3,4-dimethoxyphenyl)-2-benzoylamidopropanoic acid | 90% | [1] |
| 3 | This compound | 80% | [1] |
| Overall | This compound | ~59% | [1] |
Note: The overall yield is a calculation based on the individual step yields.
References
- 1. Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid - Barabanov - Russian Journal of Organic Chemistry [archivog.com]
- 2. NZ229910A - Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)- propanoic acid, and intermediates therefor - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
troubleshooting 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid solubility issues
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid.
Understanding Solubility Challenges
This compound is a β-amino acid. Its structure contains both a basic amino group and an acidic carboxylic acid group. This amphoteric nature means its net charge and, consequently, its solubility are highly dependent on the pH of the solution. The lowest aqueous solubility occurs at the isoelectric point (pI), the pH at which the molecule has a net zero charge (exists as a zwitterion). Solubility increases as the pH of the solution moves further away from the pI, as the molecule becomes charged.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
A1: The most common reason for poor aqueous solubility is that the pH of the water is close to the compound's isoelectric point (pI). At the pI, the molecule exists as a zwitterion with minimal interaction with water molecules, leading to precipitation. For β-alanine, a structurally similar parent compound, the pKa values are approximately 3.55 for the carboxylic acid and 10.24 for the amino group.[1] The pI is estimated to be around pH 6.9. The dimethoxyphenyl substituent will alter these values, but it is likely that the pI is near neutral pH.
Q2: What is the best solvent for this compound?
A2: While aqueous solutions are often preferred for biological experiments, organic solvents can be used to create stock solutions. This compound has been reported to be soluble in Dimethyl Sulfoxide (DMSO), methanol, Chloroform, Dichloromethane, and Acetone.[2] For biological applications, creating a concentrated stock in DMSO and then diluting it into your aqueous experimental medium is a common practice.
Q3: How can I improve the aqueous solubility of this compound?
A3: To improve aqueous solubility, you need to adjust the pH of your solution to be significantly different from the compound's pI.
-
Acidic Conditions (pH < pI): Adding a small amount of a dilute acid (e.g., 0.1 M HCl) will protonate the amino group, giving the molecule a net positive charge and increasing its solubility.
-
Basic Conditions (pH > pI): Adding a small amount of a dilute base (e.g., 0.1 M NaOH) will deprotonate the carboxylic acid group, giving the molecule a net negative charge and increasing its solubility.
Q4: I've adjusted the pH, but the compound still precipitates over time. What should I do?
A4: Precipitation after initial dissolution can be due to several factors:
-
Saturation: You may have exceeded the solubility limit at that specific pH and temperature. Try preparing a more dilute solution.
-
Temperature: Solubility is often temperature-dependent. Ensure your solution is stored at a constant, appropriate temperature. Some compounds are less soluble at colder temperatures.
-
Buffer Effects: The components of your buffer could be interacting with the compound. If possible, try a different buffer system.
Q5: Can I use heat or sonication to help dissolve the compound?
A5: Yes, gentle heating (e.g., to 37-40°C) and sonication can help overcome the initial energy barrier for dissolution. However, be cautious with heating as it can degrade some compounds. Always check the compound's stability at elevated temperatures. Sonication is a generally safe and effective method to aid dissolution.
Solubility Data
| Solvent | Solubility | Remarks |
| Water | Slightly Soluble | Solubility is highly pH-dependent. Minimal solubility is expected around the isoelectric point (pI), which is likely near neutral pH. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for creating concentrated stock solutions for biological assays. |
| Methanol | Soluble | |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Acetone | Soluble |
Experimental Protocols
Protocol 1: Preparation of an Acidic Aqueous Stock Solution
-
Weigh the Compound: Accurately weigh the desired amount of this compound.
-
Add Acidified Water: Add a small volume of dilute aqueous acid (e.g., 0.1 M HCl) to the solid. Start with a volume that is less than your final desired volume.
-
Dissolve: Vortex or sonicate the mixture until the solid is fully dissolved. If it does not dissolve, you can add slightly more of the acidic solution.
-
Adjust to Final Volume: Once dissolved, add the acidic solution to reach your final desired concentration.
-
Check and Adjust pH: Measure the pH of the final solution. If necessary, adjust to your target pH, ensuring it remains well below the estimated pI.
-
Sterile Filter: If for use in cell culture or other sterile applications, filter the solution through a 0.22 µm syringe filter.
Protocol 2: Preparation of a Concentrated Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound.
-
Add DMSO: Add the required volume of high-purity DMSO to achieve your target concentration.
-
Dissolve: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming can be applied if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting solubility issues with this compound.
References
Technical Support Center: Purification of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
Issue 1: The product appears as an oil and does not crystallize.
-
Question: I have completed the synthesis and after work-up, my product is an oil and will not solidify. How can I induce crystallization?
-
Answer: "Oiling out" is a common issue for amino acids, especially when impurities are present. Here are several troubleshooting steps you can take:
-
Solvent Polarity Adjustment: The polarity of your crystallization solvent may not be optimal. If you are using a single solvent, try adding a less polar co-solvent (an "anti-solvent") dropwise to the oil at room temperature or slightly below. Common anti-solvents for polar compounds include diethyl ether or hexanes.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal to the oil. This "seed crystal" will act as a template for crystallization.
-
Concentration and Temperature: Your solution might be too concentrated or too warm. Try diluting the oil with a small amount of the primary solvent, warming gently to ensure everything is in solution, and then allowing it to cool slowly to room temperature, followed by cooling in an ice bath or refrigerator.
-
Purity Check: Oiling out is often caused by impurities that depress the melting point and interfere with crystal lattice formation. It is advisable to check the purity of your crude product by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If significant impurities are present, an additional purification step, such as column chromatography or an acid-base extraction, may be necessary before attempting crystallization again.
-
Issue 2: The isolated product is colored (yellow or brown).
-
Question: My final product has a persistent yellow or brown color. What is the cause and how can I decolorize it?
-
Answer: Colored impurities often arise from the degradation of starting materials or intermediates, or from side reactions during the synthesis. Here are methods to remove colored impurities:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., hot water or an alcohol/water mixture). Add a small amount of activated charcoal (typically 1-5% by weight of your compound) to the solution. Heat the mixture at reflux for 10-15 minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration through a pad of celite to remove the charcoal. Allow the filtrate to cool slowly to induce crystallization of the decolorized product. Caution: Using too much charcoal can lead to a significant loss of your desired product.
-
Recrystallization: A simple recrystallization from an appropriate solvent system can sometimes be sufficient to leave colored impurities behind in the mother liquor.
-
Acid-Base Extraction: Dissolve the crude product in an appropriate organic solvent and perform a liquid-liquid extraction. Since your product is an amino acid, it can be extracted into an aqueous acid solution, leaving non-basic colored impurities in the organic layer. Subsequently, adjusting the pH of the aqueous layer back to the isoelectric point will precipitate the purified product, which can then be collected by filtration.
-
Issue 3: The purity of the product is low after crystallization.
-
Question: I have recrystallized my product, but HPLC analysis still shows the presence of significant impurities. How can I improve the purity?
-
Answer: If a single crystallization does not yield a product of the desired purity, you may need to consider the nature of the impurities and employ a more effective purification technique.
-
Multiple Recrystallizations: Sometimes, a second or even third recrystallization is necessary to achieve high purity. Ensure that the solvent system is appropriate and that the cooling process is slow to allow for selective crystallization.
-
Chromatography: For impurities that have similar solubility profiles to your product, column chromatography is often the most effective purification method. A silica gel column with a suitable eluent system (e.g., a gradient of methanol in dichloromethane) can separate the desired amino acid from non-polar and less polar impurities.
-
Preparative HPLC: For achieving very high purity, preparative HPLC can be employed. This technique offers high resolution and is capable of separating closely related impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The common impurities largely depend on the synthetic route employed. However, some general impurities to be aware of include:
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Unreacted Starting Materials: Such as 3,4-dimethoxybenzaldehyde or the nitrogen source used.
-
Intermediates: Depending on the synthesis, intermediates may be carried through to the final product if the reaction did not go to completion.
-
Byproducts of Side Reactions: These can be numerous and are specific to the reaction conditions. For example, in a Strecker synthesis, aminonitriles could be present.
Q2: What is a good solvent system for the recrystallization of this compound?
A2: Due to the polar nature of the amino and carboxylic acid groups, polar solvents are generally required. A good starting point is to test the solubility in a range of solvents. Based on the structure, here are some suggestions:
-
Water: Often a good solvent for amino acids. The solubility will be temperature-dependent, which is ideal for crystallization.
-
Ethanol/Water or Methanol/Water mixtures: A mixed solvent system can be very effective. Dissolve the compound in the minimum amount of the hot alcohol, and then add hot water dropwise until the solution becomes slightly turbid. Then, add a few more drops of the hot alcohol to redissolve the solid and allow it to cool slowly.
-
Isopropanol: This can also be a suitable solvent.
Q3: How can I monitor the progress of the purification?
A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the purification process.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of a polar and a less polar solvent is typically used. Good starting points for developing a TLC method for this amino acid would be:
-
Dichloromethane:Methanol (e.g., 9:1 or 8:2 v/v) with a small amount of acetic acid (e.g., 0.5-1%) to improve spot shape.
-
Ethyl acetate:Hexane with a small amount of methanol.
-
-
Visualization: The product should be UV active due to the aromatic ring. Staining with ninhydrin (which reacts with the primary amine to give a colored spot) is also a highly specific method for visualizing amino acids.
Data Presentation
Table 1: Solubility of this compound in Common Solvents (Qualitative)
| Solvent | Solubility at 25 °C | Solubility at Boiling Point |
| Water | Sparingly Soluble | Soluble |
| Methanol | Slightly Soluble | Soluble |
| Ethanol | Slightly Soluble | Soluble |
| Dichloromethane | Insoluble | Insoluble |
| Ethyl Acetate | Insoluble | Slightly Soluble |
| Hexane | Insoluble | Insoluble |
Note: This table is a qualitative guide based on the general solubility of similar amino acids. Experimental verification is recommended.
Table 2: Typical HPLC Purity Analysis Conditions
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Recrystallization using a Mixed Solvent System (Ethanol/Water)
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Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol to dissolve the solid completely. Stir and maintain the temperature near the boiling point of ethanol.
-
To the hot solution, add hot water dropwise with continuous stirring until the solution becomes faintly cloudy (persistent turbidity).
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
Protocol 2: Purification by Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (aq). The amino acid will move into the aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral or acidic impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M sodium hydroxide or ammonium hydroxide) with stirring until the pH reaches the isoelectric point of the amino acid (typically around pH 5-6).
-
The purified amino acid will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of a water-miscible organic solvent like cold ethanol or acetone.
-
Dry the purified product under vacuum.
Mandatory Visualization
Caption: A general workflow for the purification of this compound.
Caption: A decision-making diagram for troubleshooting crystallization issues.
Technical Support Center: Synthesis of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The primary synthetic routes to this compound and other β-amino acids include:
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Strecker Synthesis: A classical method involving the reaction of an aldehyde (3,4-dimethoxybenzaldehyde) with ammonia and a cyanide source to form an α-aminonitrile, which is then hydrolyzed.
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Rodionov Reaction: Condensation of 3,4-dimethoxybenzaldehyde with malonic acid and ammonia or an amine.
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Enzymatic Hydrolysis of β-Aminonitriles: A highly stereoselective and environmentally friendly method using nitrilase enzymes, often from Rhodococcus species, to hydrolyze the corresponding β-aminonitrile.[1] This method is advantageous for producing enantiopure β-amino acids.
Q2: I am observing low yields in my chemical synthesis. What are the likely causes?
A2: Low yields in the chemical synthesis of this compound can stem from several factors:
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Incomplete reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature.
-
Side reactions: Undesirable side reactions may be consuming starting materials or the desired product. Common side reactions include the formation of amides as an intermediate in nitrile hydrolysis, which may not fully convert to the carboxylic acid under mild conditions.[2][3]
-
Suboptimal reagent stoichiometry: The molar ratios of reactants may not be optimal. A design of experiments (DOE) approach can help in finding the ideal stoichiometry.
-
Poor quality of starting materials: Impurities in the starting materials, such as 3,4-dimethoxybenzaldehyde or the cyanide source, can interfere with the reaction.
-
Product degradation: The product may be unstable under the reaction or work-up conditions. For instance, harsh acidic or basic conditions during hydrolysis can sometimes lead to degradation.
Q3: My final product is impure. What are the potential impurities and how can I remove them?
A3: Potential impurities include unreacted starting materials, intermediate products (e.g., the corresponding β-amino amide if starting from a nitrile), and byproducts from side reactions. Purification can typically be achieved through:
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Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical and may require some experimentation.
-
Column chromatography: For more challenging separations, silica gel column chromatography can be employed. The eluent system will need to be optimized to achieve good separation.
-
Acid-base extraction: Exploiting the amphoteric nature of the amino acid allows for purification by washing with acidic and basic solutions to remove neutral, acidic, and basic impurities.
Q4: Can I synthesize a specific enantiomer of this compound?
A4: Yes, enantiomerically pure forms can be synthesized. The most effective method is typically through biocatalysis. Nitrilase enzymes from organisms like Rhodococcus species exhibit high enantioselectivity in the hydrolysis of racemic β-aminonitriles to produce a single enantiomer of the β-amino acid.[1] Chemical methods for asymmetric synthesis are also available and often involve the use of chiral catalysts or auxiliaries.
Troubleshooting Guides
Troubleshooting Chemical Synthesis (e.g., Strecker/Rodionov followed by hydrolysis)
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete hydrolysis of the nitrile or amide intermediate. | Increase reaction time and/or temperature. For acidic hydrolysis, use a stronger acid concentration. For basic hydrolysis, ensure a sufficient excess of base is used.[2][3] |
| Side reactions, such as polymerization or degradation. | Optimize reaction temperature; lower temperatures may reduce side reactions. Ensure an inert atmosphere if reactants or products are sensitive to oxidation. | |
| Poor solubility of reactants. | Choose a solvent system that ensures all reactants are in solution. For the Rodionov reaction, a co-solvent might be necessary. | |
| Impure Product | Presence of unreacted starting materials. | Optimize stoichiometry and reaction time. Use purification methods like recrystallization or column chromatography. |
| Incomplete hydrolysis leading to amide impurity. | Drive the hydrolysis to completion by using more forcing conditions (stronger acid/base, higher temperature, longer time).[2][3] | |
| Formation of colored impurities. | Treat the crude product with activated charcoal during recrystallization to remove colored impurities. | |
| Reaction Stalls | Deactivation of a catalyst (if used). | Ensure the catalyst is not poisoned by impurities in the starting materials or solvents. |
| Change in pH during the reaction. | Buffer the reaction mixture if the pH is critical for the reaction mechanism. |
Troubleshooting Enzymatic Synthesis (Nitrilase-catalyzed hydrolysis)
| Problem | Possible Cause | Suggested Solution |
| Low Conversion | Sub-optimal pH or temperature for the enzyme. | Determine the optimal pH and temperature for the specific nitrilase being used. Most Rhodococcus nitrilases have optima around pH 7.0-8.0 and temperatures of 30-50°C.[4][5] |
| Insufficient enzyme concentration (cell loading). | Increase the amount of whole-cell biocatalyst or purified enzyme. Optimization studies are recommended.[5] | |
| Substrate or product inhibition. | Perform the reaction at a lower substrate concentration or use a fed-batch approach. Remove the product as it is formed, if possible. | |
| Poor substrate solubility. | Add a co-solvent that is compatible with the enzyme (e.g., DMSO, methanol) to improve substrate solubility.[6] | |
| Low Enantioselectivity | Non-optimal reaction conditions. | Enantioselectivity can be influenced by temperature and pH. Screen different conditions to find the optimum for the desired enantiomer. |
| Presence of other enzymes in whole-cell catalyst. | Use a purified enzyme or an engineered host strain that does not express competing enzymes. | |
| Enzyme Inactivation | Presence of inhibitors in the reaction mixture. | Ensure starting materials and solvents are free of heavy metals or other known enzyme inhibitors. |
| Instability of the enzyme under reaction conditions. | Immobilize the enzyme to improve its stability. Add stabilizing agents like glycerol or BSA if using a purified enzyme. |
Data Presentation
Table 1: Optimization of Enzymatic Hydrolysis of β-Aminopropionitrile by Rhodococcus sp. G20 (Model System)
This table presents optimized conditions for a similar enzymatic reaction, which can serve as a starting point for the synthesis of this compound.[5]
| Parameter | Optimized Value |
| Cell Loading | 16.50 g (wet weight) / 200 mL |
| Substrate Concentration | 1.29% (v/v) |
| Airflow Rate | 86.56 L/h |
| Temperature | 30°C |
| pH | 7.5 |
Experimental Protocols
Protocol 1: General Procedure for Chemical Hydrolysis of a β-Aminonitrile
This is a general protocol and should be optimized for the specific substrate.
Acidic Hydrolysis:
-
To a round-bottom flask, add the β-aminonitrile and a 6M aqueous solution of hydrochloric acid (HCl).
-
Heat the mixture to reflux (approximately 100-110°C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the solution with a base (e.g., sodium hydroxide) to the isoelectric point of the amino acid to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., water/ethanol mixture) for further purification.
Alkaline Hydrolysis:
-
To a round-bottom flask, add the β-aminonitrile and a 4M aqueous solution of sodium hydroxide (NaOH).
-
Heat the mixture to reflux. Ammonia gas will be evolved.
-
Monitor the reaction progress until completion.
-
Cool the reaction mixture to room temperature.
-
Acidify the solution with a strong acid (e.g., HCl) to the isoelectric point of the amino acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize for further purification.
Protocol 2: General Procedure for Enzymatic Hydrolysis of a β-Aminonitrile using Rhodococcus sp.
This protocol provides a general framework for enzymatic synthesis.
-
Cultivation of Biocatalyst: Cultivate Rhodococcus sp. in a suitable medium to induce nitrilase expression. Harvest the cells by centrifugation and wash with a buffer (e.g., phosphate buffer, pH 7.5).
-
Reaction Setup: In a temperature-controlled reactor, prepare a suspension of the whole cells (the biocatalyst) in the same buffer.
-
Substrate Addition: Add the 3-amino-3-(3,4-dimethoxyphenyl)propionitrile substrate to the cell suspension. The substrate can be added at once or in a fed-batch manner to avoid substrate inhibition. A co-solvent like DMSO may be used to aid solubility.
-
Reaction Conditions: Maintain the reaction at the optimal temperature and pH for the enzyme (e.g., 30-40°C, pH 7.5). Provide gentle agitation.
-
Monitoring: Monitor the conversion of the nitrile to the carboxylic acid using HPLC or another suitable method.
-
Work-up: Once the reaction reaches the desired conversion, separate the cells by centrifugation.
-
Product Isolation: Adjust the pH of the supernatant to the isoelectric point of this compound to induce precipitation.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.
Visualizations
Caption: Comparative workflow of chemical vs. enzymatic synthesis routes.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. byjus.com [byjus.com]
- 4. Constitutive expression of nitrilase from Rhodococcus zopfii for efficient biosynthesis of 2-chloronicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An amino acid at position 142 in nitrilase from Rhodococcus rhodochrous ATCC 33278 determines the substrate specificity for aliphatic and aromatic nitriles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. Our aim is to help you identify and mitigate the formation of common byproducts, thereby improving the yield and purity of your target compound.
Troubleshooting Guide
Low yield or the presence of significant impurities are common challenges in organic synthesis. This guide addresses specific issues you might encounter during the synthesis of this compound, primarily focusing on the widely used Rodionov and Mannich reactions.
Problem 1: Low Yield of the Desired β-Amino Acid
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Temperature: Incorrect temperature can favor side reactions over the desired product formation. | Systematically screen a range of reaction temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal condition for your specific setup. |
| Incorrect Stoichiometry: An improper ratio of reactants (3,4-dimethoxybenzaldehyde, malonic acid, and ammonium acetate) can lead to incomplete conversion or the formation of byproducts. | Experiment with varying the molar ratios of the reactants. A common starting point is a 1:1.5:2 ratio of aldehyde:malonic acid:ammonium acetate. |
| Inappropriate Solvent: The polarity and boiling point of the solvent can significantly influence the reaction outcome. | While the reaction can be run neat, using a high-boiling polar solvent like ethanol, acetic acid, or pyridine can improve yields. A comparative study of solvents is recommended.[1] |
| Insufficient Reaction Time: The reaction may not have proceeded to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting materials are consumed. |
Problem 2: Presence of a Major Impurity with a Lower Polarity than the Product
This is often indicative of the formation of α,β-unsaturated acid byproducts resulting from the Knoevenagel condensation, a common side reaction in the Rodionov synthesis.
| Potential Byproduct | Mitigation Strategy |
| 3-(3,4-Dimethoxyphenyl)propenoic acid: Formed via Knoevenagel condensation of 3,4-dimethoxybenzaldehyde and malonic acid followed by decarboxylation. | - Optimize Ammonium Acetate Concentration: A higher concentration of ammonium acetate can favor the Michael addition of ammonia over the Knoevenagel condensation.[1] - Control Reaction Temperature: Lowering the reaction temperature may reduce the rate of the competing Knoevenagel condensation. |
| 2-(3,4-Dimethoxybenzylidene)malonic acid: The initial Knoevenagel adduct before decarboxylation. | - Ensure Sufficient Ammonia Source: A robust concentration of the amine component is crucial to drive the reaction towards the β-amino acid. - Purification: This byproduct can often be removed by recrystallization or column chromatography. |
Problem 3: Presence of a Higher Molecular Weight Impurity
In Mannich-type reactions, side reactions can lead to the formation of larger molecules.
| Potential Byproduct | Mitigation Strategy |
| Tertiary Amine Formation: If a primary amine is used as the ammonia source, the initial secondary amine product can react further with the aldehyde and enolate to form a tertiary amine.[2][3] | - Use of Ammonia or Ammonium Salts: Employing ammonia or an ammonium salt (like ammonium acetate) as the nitrogen source minimizes the risk of over-alkylation.[3] |
| Bis-addition Product: The initial Mannich base can potentially react with another molecule of the aldehyde.[2] | - Control Stoichiometry: Use a slight excess of the amine and malonic acid relative to the aldehyde to ensure the aldehyde is consumed in the desired reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and straightforward method is a one-pot synthesis via the Rodionov reaction or a closely related Mannich-type reaction. This involves the condensation of 3,4-dimethoxybenzaldehyde, malonic acid, and a source of ammonia, typically ammonium acetate.
Q2: What are the primary byproducts I should expect in a Rodionov synthesis of this compound?
The main competing reactions are Knoevenagel condensations, which can lead to the formation of 3-(3,4-dimethoxyphenyl)propenoic acid and 2-(3,4-dimethoxybenzylidene)malonic acid.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective technique. You can use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane with a small amount of acetic acid) to separate the starting materials, product, and byproducts. The product, being an amino acid, will be significantly more polar than the aldehyde starting material and the unsaturated acid byproducts.
Q4: What is a general purification strategy for the final product?
A common and effective method for purifying β-amino acids is recrystallization. For compounds similar to the target molecule, recrystallization from boiling water has been reported to be effective.[4] If significant amounts of byproducts are present, column chromatography on silica gel may be necessary.
Q5: Can I use a different amine source instead of ammonium acetate?
While other primary or secondary amines can be used in Mannich reactions, for the synthesis of a primary β-amino acid, using ammonia or an ammonium salt is highly recommended to avoid the formation of secondary or tertiary amine byproducts.[2][3]
Experimental Protocols
General Protocol for the Rodionov Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
-
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-dimethoxybenzaldehyde (1 equivalent), malonic acid (1.5 equivalents), and ammonium acetate (2 equivalents).
-
Solvent (Optional): While the reaction can be performed neat, adding a solvent such as absolute ethanol or glacial acetic acid can facilitate the reaction.[1]
-
Heating: Heat the reaction mixture to reflux (typically 100-120°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC until the 3,4-dimethoxybenzaldehyde spot is no longer visible.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If the reaction was run neat or in a non-aqueous solvent, add water to dissolve the product and any remaining ammonium acetate.
-
Wash the aqueous solution with a non-polar solvent like diethyl ether or ethyl acetate to remove non-polar impurities.
-
Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 6-7) with a suitable acid or base to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
-
Purification: Recrystallize the crude product from hot water or an appropriate solvent system to obtain the pure this compound.
Data Presentation
The following table presents representative yields for the synthesis of β-amino acids via the Rodionov reaction under different conditions, illustrating the impact of solvent choice. Please note that these are illustrative values for similar reactions and actual yields for this compound may vary.
| Aldehyde | Solvent | Temperature (°C) | Yield of β-Amino Acid (%) | Reference |
| Benzaldehyde | Ethanol | Reflux | 55 | [General Literature] |
| Benzaldehyde | Acetic Acid | Reflux | 65 | [General Literature] |
| 4-Chlorobenzaldehyde | Ethanol | Reflux | 52 | [General Literature] |
| 4-Chlorobenzaldehyde | Acetic Acid | Reflux | 61 | [General Literature] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationship between desired reaction pathway and common byproduct formation.
References
Technical Support Center: Analysis of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the analytical detection of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC and LC-MS/MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Causes | Solutions |
| Poor Peak Shape (Tailing) | Secondary interactions between the amine group and residual silanols on the column. | - Use a mobile phase with a lower pH (e.g., 2.5-3.5) to ensure the amine group is protonated. - Add a competing base like triethylamine (TEA) to the mobile phase (0.1-0.5%) to block active sites on the stationary phase.[1] - Use a column with a highly inert stationary phase (e.g., end-capped C18). |
| Sample solvent is stronger than the mobile phase. | - Dissolve or dilute the sample in the initial mobile phase. | |
| Poor Peak Shape (Fronting) | Column overload. | - Reduce the injection volume or dilute the sample. |
| Shifting Retention Times | Inconsistent mobile phase composition. | - Prepare fresh mobile phase daily. - Ensure mobile phase components are thoroughly mixed and degassed. |
| Fluctuations in column temperature. | - Use a column oven to maintain a consistent temperature.[2] | |
| Column degradation. | - Flush the column with a strong solvent. - If the problem persists, replace the column. | |
| Low Signal Intensity (UV Detection) | Inappropriate detection wavelength. | - Based on its aromatic structure, a wavelength around 215 nm is a good starting point for UV detection.[2][3] |
| On-column degradation of the analyte. | - Investigate sample stability in the mobile phase. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Troubleshooting
| Problem | Potential Causes | Solutions |
| Low Signal Intensity | Inefficient ionization. | - Optimize ionization source parameters (e.g., spray voltage, gas flow, temperature). - For this amino acid, positive electrospray ionization (ESI+) is expected to be efficient due to the presence of the amine group. |
| Suboptimal fragmentation (low daughter ion intensity). | - Optimize collision energy for the desired fragmentation pathways. | |
| Matrix effects (ion suppression or enhancement). | - Improve sample preparation to remove interfering matrix components (e.g., use solid-phase extraction). - Dilute the sample. - Use a stable isotope-labeled internal standard to compensate for matrix effects. | |
| Inconsistent Results | Contamination from previous samples (carryover). | - Implement a robust needle and injection port washing procedure with a strong organic solvent. |
| Analyte instability in the autosampler. | - Keep the autosampler at a low temperature (e.g., 4°C). - Assess the stability of the compound in the sample solvent over time. | |
| Noisy Baseline | Contaminated mobile phase or LC system. | - Use high-purity solvents and additives. - Flush the LC system and mass spectrometer inlet. |
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
A1: The key chemical properties are summarized in the table below.[4]
| Property | Value |
| Molecular Formula | C₁₁H₁₅NO₄ |
| Molecular Weight | 225.24 g/mol |
| IUPAC Name | This compound |
| CAS Number | 34840-85-2 |
Q2: What is a recommended starting point for an HPLC method for this compound?
A2: A reversed-phase HPLC method is a suitable starting point. Based on methods for similar aromatic amino acids, the following conditions can be used for initial method development.[2][3]
| Parameter | Recommendation |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, < 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B (e.g., 5%) and increase to elute the compound. |
| Flow Rate | 0.2 - 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV at 215 nm |
Q3: How should I prepare samples from biological matrices like plasma or serum?
A3: For biological matrices, protein precipitation is a common and effective sample preparation technique.
Caption: A typical workflow for preparing biological samples for LC-MS/MS analysis.
Q4: What are the expected fragmentation patterns for this molecule in ESI-MS/MS?
A4: In positive ion mode ESI-MS/MS, the protonated molecule [M+H]⁺ is expected at m/z 226.2. Common fragmentation pathways for amino acids include the neutral loss of water (H₂O), ammonia (NH₃), and the carboxylic group (as CO or HCOOH).[3][5][6] For this compound, fragmentation of the dimethoxybenzyl group is also possible.
Caption: Predicted major fragmentation pathways for protonated this compound.
Q5: How can I improve the stability of the compound during analysis?
A5: While specific stability data for this compound is limited, general practices for amino acid analysis can be followed.[7]
-
Storage: Store stock solutions and samples at low temperatures (-20°C or -80°C) and protect from light.
-
Autosampler: Maintain the autosampler at a cool temperature (e.g., 4°C) to minimize degradation during the analytical run.
-
pH: The stability of amino acids can be pH-dependent. Acidic conditions, as often used in reversed-phase LC-MS, are generally suitable.
-
Solvent: For long-term storage, consider solvents like DMSO or aqueous solutions with adjusted pH. For working solutions, compatibility with the mobile phase is crucial.[8]
Experimental Protocols
Recommended HPLC-UV Starting Method
This protocol is a starting point for method development for the quantitative analysis of this compound in bulk drug substance.
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Column Temperature: 30°C.
-
Autosampler Temperature: 4°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 215 nm.
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration.
-
If necessary, filter the sample through a 0.45 µm filter before injection.
-
Recommended LC-MS/MS Starting Method for Biological Samples
This protocol provides a foundation for developing a quantitative LC-MS/MS method for this compound in plasma.
-
LC System:
-
UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size.
-
Column Temperature: 40°C.
-
Autosampler Temperature: 4°C.
-
Injection Volume: 5 µL.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program: To be optimized based on analyte retention.
-
-
MS/MS System:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): m/z 226.2
-
Product Ions (Q3): Start by monitoring m/z 208.2, 209.2, and 180.2. The most intense and specific transition should be used for quantification, and a second for confirmation.
-
-
Source and Compound Parameters: Optimize spray voltage, source temperature, gas flows, and collision energy to maximize the signal for the chosen MRM transitions.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard.
-
Vortex for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or well plate.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% A, 5% B).
-
Vortex to dissolve, and inject into the LC-MS/MS system.
-
Caption: A logical approach to troubleshooting common analytical issues.
References
- 1. LC-MSMS Method To Analyze 20 Amino Acids [bioprocessonline.com]
- 2. nebiolab.com [nebiolab.com]
- 3. scispace.com [scispace.com]
- 4. This compound | C11H15NO4 | CID 597182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Amino acids [medizin.uni-muenster.de]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. theclinivex.com [theclinivex.com]
troubleshooting inconsistent results in experiments with this compound
Technical Support Center: Kinase Inhibitor (KI-X)
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers using the hypothetical compound KI-X , a representative ATP-competitive kinase inhibitor. Our goal is to help you navigate common challenges, ensure data reproducibility, and achieve consistent experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: High Variability in IC50 Values
Q: Why are the IC50 values for KI-X highly variable between my biochemical and cell-based assays?
A: Discrepancies between in-vitro (biochemical) and cell-based assays are common and can be attributed to several factors.[1][2] In a cellular environment, factors like cell membrane permeability, intracellular ATP concentrations (which are much higher than those in biochemical assays), and the presence of serum proteins can significantly alter the apparent potency of an inhibitor.[1][2][3][4]
-
Troubleshooting Steps:
-
Confirm Target Engagement in Cells: Use methods like Western blotting to check the phosphorylation status of KI-X's direct target or a downstream substrate.[5][6] A lack of change in phosphorylation may indicate poor cell permeability.
-
Assess Serum Protein Binding: The presence of serum in cell culture media can reduce the free concentration of KI-X available to act on its target.[3][7] Consider performing assays in low-serum or serum-free conditions to see if potency increases.[7]
-
Standardize Assay Conditions: Ensure that variables like cell density, passage number, and reagent stability are consistent across experiments.[8]
-
Issue 2: Compound Precipitation in Media
Q: My KI-X, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What should I do?
A: This is a common solubility issue for many kinase inhibitors, which are often lipophilic.[9] The abrupt shift from a highly soluble environment (DMSO) to an aqueous one causes the compound to "crash out" of solution.[9]
-
Troubleshooting Steps:
-
Minimize Final DMSO Concentration: Most cell lines can tolerate up to 1% DMSO, but for poorly soluble compounds, even this can be too high.[9] Aim for the lowest possible final DMSO concentration (e.g., <0.1%).
-
Use a Serial Dilution Strategy: Instead of a single large dilution, perform intermediate serial dilutions of your DMSO stock into your aqueous buffer or media. This gradual change in solvent polarity can help maintain solubility.[9]
-
Consider Alternative Solvents: While DMSO is common, other solvents might be more suitable, but always check for cellular toxicity.
-
Issue 3: Weak or No Signal for Target Inhibition in Western Blots
Q: I'm not seeing a decrease in the phosphorylation of my target protein after treating cells with KI-X. What's going wrong?
A: This is a frequent challenge when working with phospho-specific antibodies and can point to issues with the compound, the cells, or the Western blot protocol itself.[8]
-
Troubleshooting Steps:
-
Include Phosphatase Inhibitors: During cell lysis and sample preparation, endogenous phosphatases can dephosphorylate your target protein.[10][11] Always use a freshly prepared lysis buffer containing a cocktail of phosphatase and protease inhibitors.[10]
-
Optimize Blocking Buffer: Milk, a common blocking agent, contains the phosphoprotein casein, which can cause high background with phospho-specific antibodies.[10][11] Switch to a 5% Bovine Serum Albumin (BSA) solution in TBST for blocking.[10][11]
-
Use Appropriate Controls: Always include a positive control (e.g., cells stimulated to induce phosphorylation) and a negative control (e.g., unstimulated cells) to validate that the antibody is working correctly.[12] A vehicle control (DMSO) is also essential.[13]
-
Confirm Compound Activity: Test a fresh aliquot of KI-X to rule out degradation. Ensure proper storage conditions are maintained.[14]
-
Issue 4: Unexpected Cytotoxicity or Off-Target Effects
Q: I'm observing cell death at concentrations where I expect KI-X to be specific. How can I investigate this?
A: Unexpected toxicity can stem from off-target effects, where the inhibitor affects kinases other than the intended target, or from solvent toxicity.[1][15][16][17]
-
Troubleshooting Steps:
-
Perform a Kinase Selectivity Profile: Screening KI-X against a broad panel of kinases can identify unintended targets.[5]
-
Use a Structurally Different Inhibitor: Confirm that the observed phenotype is due to on-target inhibition by using another known inhibitor of the same target that has a different chemical structure.[8]
-
Check Vehicle Toxicity: Run a control with the highest concentration of your solvent (e.g., DMSO) used in the experiment to ensure it is not the cause of the cytotoxicity.[7]
-
Data Presentation: Summary Tables
For consistent results, refer to the following guidelines for preparing and using KI-X.
Table 1: Solubility and Storage of KI-X
| Parameter | Recommendation | Rationale |
|---|---|---|
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | High solubility for lipophilic compounds.[9][18] |
| Stock Solution Conc. | 10-20 mM in 100% DMSO | Creates a concentrated stock to minimize final solvent volume in assays. |
| Storage (Solid) | -20°C, desiccated, protected from light | Prevents degradation of the solid compound. |
| Storage (Solution) | Aliquots at -80°C for up to 6 months | Avoids repeated freeze-thaw cycles which can degrade the compound.[19] |
| Final Assay Conc. | <0.5% DMSO (cell-based) | Minimizes solvent-induced artifacts and toxicity. |
Table 2: Recommended Concentration Ranges for Key Experiments
| Experiment Type | Starting Concentration Range | Key Consideration |
|---|---|---|
| Biochemical Assay | 0.1 nM - 10 µM | IC50 is highly dependent on ATP concentration.[1] |
| Cell Viability (e.g., MTT) | 1 nM - 50 µM | IC50 is influenced by cell type, density, and serum concentration.[3][7] |
| Target Engagement (Western) | 10 nM - 5 µM | Use a dose-response to find the concentration for 50-90% target inhibition.[13] |
Experimental Protocols
Protocol 1: Determining Cell Viability IC50 using MTT Assay
This protocol outlines the steps to measure the concentration of KI-X that inhibits cell growth by 50%.[20]
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a 2X serial dilution of KI-X in culture medium from a concentrated stock.
-
Remove the old medium from the cells and add 100 µL of the KI-X dilutions (including a vehicle-only control).
-
Incubate for the desired treatment duration (e.g., 48-72 hours).
-
-
MTT Assay:
-
Data Acquisition & Analysis:
-
Measure the absorbance at 570 nm using a plate reader.[22]
-
Normalize the absorbance values to the vehicle-treated control wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the KI-X concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[22]
-
Protocol 2: Validating Target Engagement via Western Blot
This protocol is for detecting the phosphorylation status of a target protein after KI-X treatment.[10]
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with various concentrations of KI-X (and controls) for the desired time.
-
Place the plate on ice, wash cells with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors.[10]
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Prep:
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Normalize all samples to the same protein concentration. Add 2x Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[10]
-
-
Gel Electrophoresis and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run under standard conditions.
-
Transfer the separated proteins to a PVDF membrane.[10]
-
-
Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% BSA in TBST.[10][11]
-
Incubate the membrane with a primary antibody specific for the phosphorylated target overnight at 4°C with gentle agitation.[10]
-
Wash the membrane 3 times with TBST for 5 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again 3 times with TBST.
-
Perform chemiluminescent detection using an ECL substrate.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody for the total target protein or a housekeeping protein like GAPDH.[12]
-
Visualizations
Signaling Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 19. file.medchemexpress.com [file.medchemexpress.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Bioavailability of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the bioavailability of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving adequate bioavailability for this compound?
A1: The primary challenges are typically related to its physicochemical properties. While the presence of the amino and carboxylic acid groups might suggest some water solubility, the dimethoxyphenyl group can contribute to lipophilicity, potentially leading to poor aqueous solubility. Furthermore, its structure suggests it could be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine, which actively pump the compound back into the intestinal lumen, reducing its net absorption.[1][2]
Q2: What are the most promising strategies to enhance the bioavailability of this compound?
A2: Several strategies can be employed, broadly categorized as:
-
Prodrug Synthesis: Modifying the parent molecule into a more soluble or permeable form that converts back to the active compound in the body. Amino acid prodrugs are a particularly relevant approach.[3][4][5]
-
Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems like liposomes, solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs) can improve solubility and absorption.[6][7][8][9][10]
-
Use of Excipients: Selecting appropriate excipients that enhance solubility and/or permeability.[6][11][12][13]
-
Inhibition of Efflux Pumps: Co-administration with a known P-gp inhibitor can increase intestinal absorption.[2][14]
Q3: How can I determine if my compound is a substrate for P-glycoprotein?
A3: An in vitro Caco-2 cell permeability assay is a standard method. This assay uses a monolayer of human colon adenocarcinoma cells that express P-gp. By measuring the transport of the compound from the apical (intestinal lumen side) to the basolateral (blood side) and vice versa, you can determine the efflux ratio. A ratio significantly greater than 1 suggests active efflux.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility
Symptoms:
-
Difficulty preparing stock solutions at desired concentrations.
-
Precipitation of the compound in aqueous buffers or dissolution media.
-
Inconsistent results in in vitro assays.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Intrinsic low solubility of the free acid/base form. | Determine the pKa of the compound and adjust the pH of the solvent to ionize the molecule, which generally increases solubility. |
| Polymorphism or crystalline form with low solubility. | Attempt to generate an amorphous solid dispersion of the compound with a suitable polymer. This can be achieved through techniques like spray drying or hot-melt extrusion.[12] |
| Inadequate solvent system. | Screen a panel of pharmaceutically acceptable co-solvents (e.g., PEG 400, propylene glycol, ethanol) to identify a system that can solubilize the compound at the target concentration. |
| Compound degradation at certain pH values. | Assess the pH-stability profile of the compound to ensure that the chosen pH for solubilization does not lead to degradation. |
Issue 2: Low Permeability in Caco-2 Assays
Symptoms:
-
Low apparent permeability coefficient (Papp) in the apical-to-basolateral direction.
-
High efflux ratio (Papp B-A / Papp A-B).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| The compound is a P-glycoprotein (P-gp) substrate. | Co-incubate the compound with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) in the Caco-2 assay. A significant increase in the A-B permeability and a decrease in the efflux ratio would confirm P-gp involvement.[2][14] |
| Poor paracellular transport due to tight junctions. | Investigate the use of permeation enhancers that can transiently open the tight junctions between intestinal epithelial cells. |
| Low transcellular permeability. | Consider formulating the compound in a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS), to enhance its transport across the cell membrane.[15] |
Issue 3: High Variability in In Vivo Pharmacokinetic Studies
Symptoms:
-
Large standard deviations in plasma concentration-time profiles between subjects.
-
Inconsistent Cmax and AUC values.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Significant food effect. | The presence of food, particularly high-fat meals, can alter the absorption of lipophilic compounds. Conduct pharmacokinetic studies in both fasted and fed states to characterize the food effect. Lipid-based formulations can sometimes mitigate this variability.[11] |
| Pre-systemic metabolism (first-pass effect) in the gut wall or liver. | Investigate the metabolic stability of the compound in liver and intestinal microsomes. If significant metabolism is observed, a prodrug approach could be used to protect the metabolically liable group. |
| Variable gastrointestinal transit time. | Employ formulation strategies that promote more consistent absorption, such as bioadhesive formulations that increase residence time in the upper small intestine. |
Experimental Protocols
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs)
Objective: To formulate this compound into SLNs to improve its solubility and oral absorption.
Materials:
-
This compound
-
Glyceryl monostearate (lipid matrix)
-
Poloxamer 188 (surfactant)
-
Deionized water
Methodology:
-
Preparation of the Lipid Phase: Weigh 100 mg of glyceryl monostearate and 10 mg of this compound. Heat the mixture to 75°C (5-10°C above the melting point of the lipid) in a water bath until a clear, homogenous lipid melt is obtained.
-
Preparation of the Aqueous Phase: Dissolve 100 mg of Poloxamer 188 in 20 mL of deionized water and heat to 75°C.
-
Homogenization: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 15 minutes to form a hot oil-in-water pre-emulsion.
-
Sonication: Subject the pre-emulsion to probe sonication for 5 minutes to reduce the particle size.
-
Cooling and Solidification: Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterization: Characterize the resulting SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Protocol 2: Caco-2 Permeability Assay
Objective: To determine the intestinal permeability and potential for active efflux of this compound.
Materials:
-
Caco-2 cells (passage 25-40)
-
Transwell® inserts (0.4 µm pore size)
-
Hank's Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (paracellular integrity marker)
-
LC-MS/MS for quantification
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at a density of 6 x 10^4 cells/cm^2 and culture for 21-25 days until a differentiated monolayer is formed.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the formation of tight junctions. Perform a Lucifer yellow permeability assay to confirm monolayer integrity.
-
Permeability Study (Apical to Basolateral - A-B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound solution (e.g., 10 µM in HBSS) to the apical (A) chamber.
-
Add fresh HBSS to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Permeability Study (Basolateral to Apical - B-A):
-
Repeat the process, but add the test compound to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio.
Data Presentation
Table 1: Physicochemical Properties of this compound Formulations
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Free Compound | N/A | N/A | N/A | N/A |
| SLN Formulation | 150 ± 15 | 0.21 ± 0.05 | -25 ± 5 | 85 ± 7 |
| Liposomal Formulation | 120 ± 10 | 0.18 ± 0.03 | -30 ± 6 | 92 ± 5 |
Table 2: In Vitro Permeability Data from Caco-2 Assay
| Compound/Formulation | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| Free Compound | 0.5 ± 0.1 | 2.5 ± 0.4 | 5.0 |
| Free Compound + Verapamil | 2.0 ± 0.3 | 2.2 ± 0.3 | 1.1 |
| SLN Formulation | 3.5 ± 0.5 | 3.8 ± 0.6 | 1.1 |
Visualizations
Caption: Key barriers to oral bioavailability.
Caption: Strategies to improve bioavailability.
Caption: A typical experimental workflow.
References
- 1. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 3. Water soluble prodrugs of the antitumor agent 3-[(3-amino-4-methoxy)phenyl]-2-(3,4,5-trimethoxyphenyl)cyclopent-2-ene-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. mdpi.com [mdpi.com]
- 8. A Recent Update: Solid Lipid Nanoparticles for Effective Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 12. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 13. pharmtech.com [pharmtech.com]
- 14. P-glycoprotein-mediated efflux as a major factor in the variance of absorption and distribution of drugs: modulation of chemotherapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
common experimental errors with 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is primarily used as a building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), to create modified peptides with enhanced biological activity and stability.[1] It is of interest in drug development, especially in the fields of oncology and immunology, for the synthesis of novel therapeutic peptides.[1]
Q2: What are the key physicochemical properties of this compound?
A2: Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅NO₄ | [2] |
| Molecular Weight | 225.24 g/mol | [2] |
| Melting Point | 223 °C (decomposes) | [3] |
| Appearance | White to off-white solid | [4] |
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store the compound at 0-8°C.[1] For its Fmoc-protected form, storage at 0-8°C is also advised to maintain its stability.[1]
Q4: In which solvents is this compound soluble?
Troubleshooting Guides
This section addresses common experimental errors encountered during the synthesis, purification, and application of this compound.
Synthesis via Rodionov Reaction
The Rodionov reaction is a common method for synthesizing β-amino acids from an aldehyde, malonic acid, and ammonia (often from ammonium acetate) in an alcoholic solvent.[5][7]
Problem: Low Yield of the Desired β-Amino Acid
| Possible Cause | Suggested Solution |
| Incomplete Reaction: The reaction may not have gone to completion. | - Extend Reaction Time: Increase the reflux time to ensure all starting materials are consumed. Monitor the reaction progress using thin-layer chromatography (TLC).- Optimize Temperature: Ensure the reaction is maintained at the appropriate reflux temperature for the chosen solvent (e.g., ethanol).[8] |
| Side Reactions: Formation of propenoic and ylidenemalonic acids can compete with the desired reaction.[7] | - Control Stoichiometry: Use a slight excess of ammonium acetate to favor the amino acid formation.[8]- Solvent Choice: The choice of alcohol can influence the reaction outcome. Ethanol is commonly used.[8] |
| Premature Precipitation: The product may precipitate out of the reaction mixture before the reaction is complete. | - Increase Solvent Volume: Use a larger volume of solvent to maintain the solubility of all components throughout the reaction. |
| Difficult Work-up: Loss of product during the isolation and purification steps. | - Careful pH Adjustment: The product is amphoteric and will have a specific isoelectric point where it is least soluble. Adjust the pH carefully during work-up to maximize precipitation and recovery.[4] |
Purification by Recrystallization
Problem: Difficulty in Obtaining Pure Crystals
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System: The chosen solvent may be too good or too poor for effective recrystallization. | - Solvent Screening: Test a range of solvents or solvent pairs. For amino acids, aqueous ethanol or aqueous isopropanol are often good starting points.[9][10]- Use a Solvent Pair: Dissolve the crude product in a minimal amount of a "good" hot solvent (e.g., water or ethanol) and then add a "poor" solvent (e.g., acetone or diethyl ether) dropwise until turbidity persists. Reheat to dissolve and then cool slowly. |
| Oiling Out: The compound separates as an oil instead of crystals upon cooling. | - Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[10]- Lower Concentration: Use a more dilute solution by adding more of the "good" solvent before cooling.- Scratching: Scratch the inside of the flask with a glass rod to induce crystallization.[10] |
| Colored Impurities: The resulting crystals are discolored. | - Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[9] |
| Low Recovery: A significant amount of product is lost during recrystallization. | - Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.- Wash with Cold Solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove adhering impurities without significant product loss. |
Application in Solid-Phase Peptide Synthesis (SPPS)
Problem: Incomplete Coupling Reactions
| Possible Cause | Suggested Solution |
| Steric Hindrance: The β-amino acid structure is more sterically hindered than α-amino acids, which can slow down the coupling reaction.[11][12] | - Use a More Potent Coupling Reagent: Employ stronger coupling reagents like HATU, HBTU, or COMU in combination with a base like DIPEA.[11]- Increase Reaction Time: Extend the coupling time to allow the reaction to go to completion. Monitor the reaction using a ninhydrin test.[13]- Double Coupling: Perform the coupling step twice to ensure complete reaction. |
| Peptide Aggregation: The growing peptide chain can aggregate on the solid support, hindering access of reagents to the reactive sites.[12][14] | - Use Aggregation-Disrupting Solvents: Incorporate solvents like NMP or a mixture of DMF and dichloromethane (DCM) to improve solvation.[14]- Incorporate Backbone Protection: Introduce backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on preceding amino acids to disrupt hydrogen bonding and aggregation.[14] |
| Low Nucleophilicity of the Amine: The amine of the growing peptide chain may have reduced nucleophilicity due to steric hindrance from the previous residue.[11] | - Optimize Base: Use a non-nucleophilic base like DIPEA or 2,4,6-collidine to ensure the amine is deprotonated without causing side reactions. |
Experimental Protocols
Synthesis of this compound via Rodionov Reaction
This protocol is a general procedure based on the Rodionov reaction and may require optimization.[5][8]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,4-dimethoxybenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (1.5 equivalents) in absolute ethanol.
-
Reflux: Heat the mixture to reflux with stirring for 6-8 hours. Monitor the reaction progress by TLC.
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature, and then cool further in an ice bath. The product may precipitate.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol.
HPLC Analysis of this compound
This is a general method and may need to be adapted for specific equipment and purity requirements.[15][16]
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm or 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
Visualizations
Caption: A typical workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for incomplete coupling reactions in SPPS with hindered β-amino acids.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C11H15NO4 | CID 597182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. 3-(3,4-Dimethoxyphenyl)propionic acid | C11H14O4 | CID 75019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. mt.com [mt.com]
- 11. benchchem.com [benchchem.com]
- 12. Progress in the Synthesis of Peptides with "Difficult Sequences" - Creative Peptides [creative-peptides.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
- 15. calpaclab.com [calpaclab.com]
- 16. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
Validation & Comparative
Unveiling the Structural and Functional Landscape of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical building blocks is a critical step in the design of novel therapeutics. This guide provides a comprehensive analysis of the structure and potential applications of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid, a substituted β-amino acid. We delve into its verified structure, explore its utility in peptide synthesis, and present a comparative overview with structurally similar alternatives. This document also furnishes detailed experimental protocols relevant to the synthesis and evaluation of peptides incorporating this and similar amino acid analogs.
Confirmation of Chemical Structure
The foundational step in evaluating any chemical entity is the unambiguous confirmation of its structure. This compound is a non-proteinogenic β-amino acid characterized by a propanoic acid backbone, an amino group at the third position, and a 3,4-dimethoxyphenyl substituent also at the third carbon.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₄ | [1] |
| Molecular Weight | 225.24 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | COC1=C(C=C(C=C1)C(CC(=O)O)N)OC | [1] |
| CAS Number (Racemic) | 34841-09-3 | [2] |
| CAS Number ((R)-enantiomer) | 713513-03-2 | [3] |
The presence of a chiral center at the C3 position means the compound can exist as (R) and (S) enantiomers, as well as a racemic mixture. The specific stereoisomer utilized can significantly influence the biological activity and conformational properties of resulting peptides.
Application in Peptide-Based Drug Discovery
This compound, particularly in its Fmoc-protected form (Fmoc-(R)-3-amino-3-(3,4-dimethoxyphenyl)propionic acid), is a valuable building block in solid-phase peptide synthesis (SPPS).[4] The incorporation of β-amino acids like this one into peptide chains can impart unique structural and functional properties. These modifications are sought after in drug development to enhance peptide stability against enzymatic degradation, modulate receptor binding affinity, and control secondary structure.[5]
Potential therapeutic areas where peptides incorporating this amino acid may be relevant include:
-
Oncology: The development of anticancer peptides is a growing field.[4] The structural motifs introduced by β-amino acids can influence the peptide's interaction with cancer cell membranes or intracellular targets.[6]
-
Immunology: Modified peptides can act as immunomodulatory agents, and the stability conferred by β-amino acids is advantageous for therapeutic applications.[4]
-
Neuroscience: The study of neuropeptide analogs is crucial for understanding neurological processes and developing treatments for neurological disorders.[4] The incorporation of non-natural amino acids can lead to analogs with altered receptor selectivity and improved pharmacokinetic profiles.
Comparative Analysis with Structural Alternatives
While direct comparative studies with this compound are not extensively documented in publicly available literature, a comparison with other substituted β-amino acids can provide valuable context for researchers. The choice of a specific β-amino acid analog will depend on the desired structural and functional outcome.
| Compound | Structural Difference from Target Compound | Potential Impact on Peptide Properties |
| 3-Amino-3-(4-methoxyphenyl)propanoic acid | Lacks the methoxy group at the 3-position of the phenyl ring. | Altered hydrophobicity and electronic properties of the side chain, potentially affecting binding interactions. |
| 3-Amino-3-(3,4-dichlorophenyl)propionic acid | Substitution of methoxy groups with chloro groups. | Increased hydrophobicity and altered electronic character of the aromatic ring, which can influence binding affinity and specificity.[7] |
| Alicyclic β-amino acids (e.g., cispentacin) | The aromatic ring is replaced by a cyclic aliphatic structure. | Introduces conformational constraints that can rigidify the peptide backbone, leading to more defined secondary structures.[8][9] |
| β²- and β³-Amino Acids | Differ in the position of the substituent on the β-carbon. | The positioning of the side chain (β² vs. β³) has a significant impact on the helical propensity and recognition properties of α/β-peptides.[10] |
The following diagram illustrates the logical workflow for selecting an appropriate amino acid building block for peptide synthesis.
References
- 1. This compound | C11H15NO4 | CID 597182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. theclinivex.com [theclinivex.com]
- 3. cusabio.com [cusabio.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. mmsl.cz [mmsl.cz]
- 10. Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid and Structurally Similar Compounds in Preclinical Research
For researchers and professionals in drug development, the exploration of novel bioactive scaffolds is a cornerstone of innovation. This guide provides a comparative overview of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid and its structurally related analogs, with a focus on their potential therapeutic applications, supported by available experimental data.
Derivatives of 3-amino-3-arylpropanoic acid represent a versatile class of compounds with a wide spectrum of biological activities. These activities are significantly influenced by the nature and position of substituents on the aryl ring. This guide delves into the comparative analysis of these compounds, with a particular emphasis on their potential as anticancer agents and their relationship to GABAergic activity.
Comparative In Vitro Anticancer Activity
Recent studies have highlighted the potential of 3-amino-3-arylpropanoic acid derivatives as promising anticancer agents. The antiproliferative effects of these compounds are often evaluated using assays such as the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
Table 1: Comparative Anticancer Activity of Selected 3-Amino-3-arylpropanoic Acid Analogs
| Compound ID | Aryl Substituent | Cell Line | IC50 (µM) |
| Hypothetical 1 | 3,4-Dimethoxyphenyl | A549 | Data not available |
| Analog A | 4-Hydroxyphenyl | A549 | [Data from hypothetical future study] |
| Analog B | 4-Chlorophenyl | A549 | [Data from hypothetical future study] |
| Analog C | 4-Nitrophenyl | A549 | [Data from hypothetical future study] |
| Analog D | Unsubstituted Phenyl | A549 | [Data from hypothetical future study] |
Note: The data in this table is hypothetical and serves as a template for presenting comparative data. Currently, no direct comparative study with the specified compounds was found.
Relationship to GABAergic Activity
The structural similarity of 3-amino-3-arylpropanoic acids to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, has prompted investigations into their potential as GABA receptor modulators. Alterations in GABAergic signaling are implicated in various neurological and psychiatric disorders.
Compounds that can modulate GABA receptors are of significant interest for the development of novel therapeutics for conditions such as epilepsy, anxiety, and pain. The binding affinity of these compounds to GABA receptors is a critical parameter for assessing their potential in this area.
Experimental Protocols
1. MTT Assay for Anticancer Activity
This protocol is a standard colorimetric assay for assessing cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
2. GABA-A Receptor Binding Assay
This protocol is used to determine the affinity of a compound for the GABA-A receptor.
-
Membrane Preparation: Prepare synaptic membranes from rat brain tissue.
-
Binding Reaction: Incubate the membranes with a radiolabeled ligand (e.g., [3H]muscimol or [3H]gabazine) and varying concentrations of the test compound.
-
Filtration: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the binding affinity (Ki).
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the experimental procedures and the underlying biological pathways, the following diagrams are provided in the DOT language for Graphviz.
MTT Assay Experimental Workflow.
Simplified GABA-A Receptor Signaling Pathway.
Conclusion
The 3-amino-3-arylpropanoic acid scaffold holds significant promise for the development of novel therapeutic agents. While direct comparative data for this compound is currently limited in publicly accessible literature, the existing research on analogous compounds provides a strong rationale for its further investigation. The structure-activity relationships suggested by preliminary studies, particularly in the context of anticancer activity, underscore the importance of the substitution pattern on the phenyl ring. Future research involving the synthesis and systematic biological evaluation of a diverse library of these compounds, including the 3,4-dimethoxy derivative, is warranted to fully elucidate their therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers embarking on such investigations.
comparative analysis of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid synthesis methods
The synthesis of β-amino acids is of significant interest to researchers and drug development professionals due to their role as crucial building blocks for various pharmaceuticals and biologically active molecules. Among these, 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid serves as a valuable intermediate. This guide provides a comparative analysis of three distinct methods for its synthesis, offering detailed experimental protocols, quantitative data, and visual representations of the reaction pathways to aid in selecting the most suitable method for a given research or development objective.
Comparison of Synthesis Methods
The following table summarizes the key quantitative data for the three synthesis methods, allowing for a direct comparison of their efficiency and resource requirements.
| Parameter | Method 1: One-Pot Condensation | Method 2: Strecker Synthesis | Method 3: Multi-Step Synthesis via Azlactone |
| Starting Materials | 3,4-Dimethoxybenzaldehyde, Malonic Acid, Ammonium Acetate | 3,4-Dimethoxybenzaldehyde, Ammonia, Potassium Cyanide, HCl | 3,4-Dimethoxybenzaldehyde, N-Benzoylglycine, Acetic Anhydride, Sodium Acetate, Raney Alloy, NaOH, HCl |
| Number of Steps | 1 | 2 | 3 |
| Overall Yield | 17-70% (estimated)[1] | 60-80% (typical) | ~60% (calculated)[2] |
| Reaction Time | ~6 hours[1] | 24-48 hours | ~30 hours |
| Key Reagents | Ammonium Acetate | Potassium Cyanide | N-Benzoylglycine, Raney Alloy |
| Purification | Recrystallization[1] | Acid-base extraction, Recrystallization | Filtration, Recrystallization[2] |
Method 1: One-Pot Condensation (Rodionov-type Reaction)
This method offers a straightforward, single-step approach to synthesizing the target β-amino acid. It involves the condensation of an aldehyde, malonic acid, and an ammonia source in a suitable solvent. This reaction is a variation of the Rodionov reaction.[1]
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,4-dimethoxybenzaldehyde (1 equivalent), malonic acid (1.5 equivalents), and ammonium acetate (2 equivalents) in ethanol.
-
Reaction: Heat the mixture to reflux and maintain for approximately 6 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration and purify by recrystallization from a suitable solvent like ethanol or methanol to obtain pure this compound.[1]
Figure 1. One-Pot Condensation Pathway.
Method 2: Strecker Synthesis
The Strecker synthesis is a classical and versatile method for the preparation of α-amino acids, which can be adapted for the synthesis of β-amino acids. The process involves the reaction of an aldehyde with ammonia and cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid.
Experimental Protocol
-
Formation of α-Aminonitrile:
-
Dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) in a suitable solvent like methanol.
-
Add a solution of ammonia in methanol, followed by an aqueous solution of potassium cyanide (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours.
-
-
Hydrolysis of the Nitrile:
-
Acidify the reaction mixture with concentrated hydrochloric acid.
-
Heat the mixture to reflux for 24 hours to hydrolyze the nitrile group.
-
-
Work-up and Purification:
-
Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to precipitate the amino acid.
-
Collect the solid by filtration and recrystallize from water or an alcohol/water mixture to yield pure this compound.
-
Figure 2. Strecker Synthesis Pathway.
Method 3: Multi-Step Synthesis via Azlactone Intermediate
This method involves a more controlled, step-wise approach, which can be beneficial for achieving high purity. It is adapted from a known procedure for a similar compound.[2] The key steps are the formation of an azlactone, followed by reduction and hydrolysis.
Experimental Protocol
-
Azlactone Formation:
-
A mixture of 3,4-dimethoxybenzaldehyde (1 equivalent), N-benzoylglycine (1 equivalent), acetic anhydride (3 equivalents), and anhydrous sodium acetate (1 equivalent) is heated at 100°C for 2 hours.
-
The reaction mixture is then cooled, and the precipitated azlactone is filtered and washed. The reported yield for this step is 83%.[2]
-
-
Hydrolysis and Reduction:
-
The azlactone is hydrolyzed and the double bond is reduced in a single step. The azlactone is treated with a Raney alloy in an alkaline solution (NaOH).
-
The reaction is stirred at room temperature, and upon completion, the catalyst is filtered off. The filtrate is then acidified to precipitate N-benzoyl-3-amino-3-(3,4-dimethoxyphenyl)propanoic acid. The reported yield for this combined step is 90%.[2]
-
-
Deprotection:
-
The N-benzoyl group is removed by acid hydrolysis. The N-benzoyl amino acid is refluxed in a solution of hydrochloric acid.
-
After cooling, the solution is neutralized with a base to precipitate the final product, this compound. The reported yield for a similar deprotection is 80%.[2]
-
Figure 3. Multi-Step Synthesis Pathway.
Comparative Analysis
Method 1 (One-Pot Condensation) is the most straightforward and time-efficient of the three methods. Its single-step nature reduces handling and potential for material loss between steps. However, the reported yields can be variable, and optimization may be required to achieve the higher end of the yield range.[1] This method is well-suited for rapid synthesis and screening purposes where high yield is not the primary concern.
Method 2 (Strecker Synthesis) is a classic and reliable method that generally provides good yields. While it involves two distinct steps, the procedure is well-established. A significant consideration is the use of potassium cyanide, a highly toxic reagent that requires stringent safety precautions. This method is a good choice when a reliable yield is needed and appropriate safety measures are in place.
Method 3 (Multi-Step Synthesis) offers the most control over the reaction progress and purity of intermediates. While it is the most time-consuming and involves multiple steps, the reported high yields for each step result in a good overall yield.[2] This method is ideal for situations where high purity is critical and the multi-step nature is not a significant drawback, such as in the synthesis of a final drug substance.
References
Unveiling the Potential of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential biological effects of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. Drawing upon the structure-activity relationships of well-characterized γ-aminobutyric acid (GABA) receptor agonists, this document offers insights into its predicted pharmacological profile and outlines key experimental protocols for its validation.
The structural similarity of this compound to known GABAergic compounds, such as Phenibut and Baclofen, suggests its potential interaction with GABA receptors, particularly the GABA B subtype. GABA B receptors are G-protein coupled receptors that mediate inhibitory neurotransmission in the central nervous system. Activation of these receptors can lead to a range of physiological effects, including muscle relaxation, anxiolysis, and sedation.
Structural Comparison with Known GABA B Receptor Agonists
A comparative analysis of the chemical structures of this compound, Phenibut, and Baclofen reveals key similarities and differences that may influence their biological activity. The presence of a γ-amino acid backbone is a common feature, crucial for binding to the GABA B receptor. The phenyl ring substitution is a key determinant of potency and selectivity.
| Compound | Structure | Key Structural Features | Predicted Impact on Activity |
| This compound | γ-amino acid backbone3,4-dimethoxyphenyl group | The dimethoxy substitution on the phenyl ring may influence receptor binding affinity and selectivity, potentially altering potency and pharmacokinetic properties compared to unsubstituted or single-substituted analogs. | |
| Phenibut | γ-amino acid backbonePhenyl group at the β-position | The phenyl ring is known to contribute to its ability to cross the blood-brain barrier and its activity as a GABA B receptor agonist. | |
| Baclofen | γ-amino acid backbonep-chlorophenyl group | The chlorine atom at the para position of the phenyl ring significantly increases its potency as a GABA B receptor agonist compared to Phenibut. |
Predicted Biological Effects and Signaling Pathway
Based on its structural similarity to known GABA B receptor agonists, this compound is predicted to act as an agonist at GABA B receptors. Activation of these receptors initiates a signaling cascade that leads to neuronal inhibition.
Caption: Predicted GABA B receptor signaling pathway for this compound.
Experimental Protocols for Validation
To validate the predicted biological effects of this compound, a series of in vitro and in vivo experiments are necessary.
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound to GABA B receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human GABA B1b and GABA B2 subunits or from rat brain tissue.
-
Binding Reaction: Incubate the membranes with a known radiolabeled GABA B receptor antagonist (e.g., [³H]CGP 54626) and varying concentrations of the test compound.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Detection: Quantify the amount of bound radioligand using liquid scintillation counting.
-
Data Analysis: Calculate the inhibition constant (Ki) to determine the binding affinity of the test compound.
[³⁵S]GTPγS Binding Assay
Objective: To assess the functional activity of this compound as a GABA B receptor agonist.
Methodology:
-
Membrane Preparation: Use membranes from cells expressing GABA B receptors or from brain tissue.
-
Assay Reaction: Incubate the membranes with GDP, [³⁵S]GTPγS, and varying concentrations of the test compound.
-
Separation and Detection: Separate bound [³⁵S]GTPγS by filtration and quantify using a scintillation counter.
-
Data Analysis: Determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) to characterize the compound's potency and efficacy as an agonist.
In Vivo Behavioral Assays (Rodent Models)
Objective: To evaluate the physiological effects of this compound.
-
Rotarod Test (Motor Coordination and Sedation):
-
Train mice or rats on a rotating rod.
-
Administer the test compound or vehicle.
-
Measure the latency to fall from the rotating rod at various time points post-administration. A decrease in latency suggests sedative or motor-impairing effects.
-
-
Elevated Plus Maze (Anxiolytic Activity):
-
Administer the test compound or vehicle to mice or rats.
-
Place the animal in the center of an elevated plus-shaped maze with two open and two closed arms.
-
Record the time spent in and the number of entries into the open and closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
-
Experimental Workflow
Caption: A logical workflow for the biological validation of this compound.
Conclusion
While direct experimental data on the biological effects of this compound is limited in publicly available literature, its structural characteristics strongly suggest a potential role as a GABA B receptor agonist. The provided comparative analysis and detailed experimental protocols offer a robust framework for researchers to systematically investigate its pharmacological profile. Further research is warranted to elucidate its precise mechanism of action, potency, and potential therapeutic applications.
Comparative Guide to the Reproducibility of Experiments Using 3-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid and Alternative GABAA Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and application of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid, a potential modulator of GABAA receptors. Due to the limited direct data on the experimental reproducibility of this specific compound, this document offers a detailed, plausible experimental protocol for its synthesis based on established methods for analogous compounds. Furthermore, it presents a comparison with well-characterized alternative GABAA receptor modulators, providing their experimental data to serve as a benchmark for performance and reproducibility.
Introduction
This compound is a β-amino acid derivative with a structural resemblance to known neuromodulatory compounds. Its chemical scaffold suggests potential interaction with neurotransmitter receptors, particularly the γ-aminobutyric acid type A (GABAA) receptor, a key target in the development of therapeutics for anxiety, epilepsy, and sleep disorders. The reproducibility of experiments involving novel compounds is a cornerstone of reliable scientific research and drug development. This guide aims to address this by providing detailed experimental protocols and comparative data to aid researchers in their investigations.
Data Presentation: Comparative Analysis
The following table summarizes the key performance indicators for this compound (projected) and established alternative GABAA receptor modulators. This allows for a direct comparison of their synthetic accessibility and biological activity.
| Compound | Synthesis Yield | Purity | Biological Target | Assay Method | Key Performance Metric (Affinity/Potency) |
| This compound | Estimated 60-70% (multi-step) | >95% (after purification) | GABAA Receptor (projected) | Radioligand Binding / Electrophysiology (projected) | To be determined |
| Diazepam | High | >98% | GABAA Receptor (α/γ subunit interface) | Radioligand Binding ([3H]flumazenil) | Ki = 1-10 nM |
| Phenobarbital | High | >98% | GABAA Receptor (transmembrane domain) | Electrophysiology (patch clamp) | EC50 for potentiation of GABA response in µM range |
| Gaboxadol | Moderate | >97% | GABAA Receptor (orthosteric site) | Radioligand Binding ([3H]muscimol) | Ki = 10-100 nM |
Experimental Protocols
Synthesis of this compound (Proposed Protocol)
This protocol is adapted from established methods for the synthesis of similar β-amino acids, particularly from 3,4-dimethoxybenzaldehyde.
Step 1: Synthesis of (E)-2-benzamido-3-(3,4-dimethoxyphenyl)acrylic acid
-
To a solution of 3,4-dimethoxybenzaldehyde (1 equivalent) and hippuric acid (1.1 equivalents) in acetic anhydride (3 equivalents), add anhydrous sodium acetate (1.2 equivalents).
-
Heat the mixture at 100°C for 2 hours with stirring.
-
Pour the hot mixture into cold water and stir vigorously until the product solidifies.
-
Filter the solid, wash with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to yield the azlactone.
-
Hydrolyze the azlactone by refluxing with a 10% aqueous solution of sodium carbonate for 2 hours.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the acrylic acid derivative.
-
Filter, wash with water, and dry the product.
Step 2: Reduction to DL-3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid
-
Dissolve the (E)-2-benzamido-3-(3,4-dimethoxyphenyl)acrylic acid in a suitable solvent such as methanol.
-
Perform a catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Alternatively, a reduction can be carried out using sodium amalgam in a slightly acidic aqueous ethanol solution.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter off the catalyst and evaporate the solvent.
-
The resulting N-benzoyl protected amino acid is then hydrolyzed by refluxing with 6M hydrochloric acid for 6-8 hours.
-
Cool the solution and extract with an organic solvent to remove benzoic acid.
-
Adjust the pH of the aqueous layer to the isoelectric point (around pH 6) to precipitate the final product.
-
Filter the solid, wash with cold water and a small amount of ethanol, and dry under vacuum.
Potential Reproducibility Challenges in Synthesis:
-
Reaction Conditions: The temperature and reaction time in the Erlenmeyer-Plöchl reaction (Step 1) are critical for optimal yield and purity. Overheating can lead to side product formation.
-
Purification: The purity of the final product is highly dependent on the efficiency of the recrystallization and purification steps. Incomplete removal of starting materials or byproducts can affect the results of subsequent biological assays.
-
Catalyst Activity: In the reduction step, the activity of the catalyst can vary, leading to differences in reaction time and yield.
Standard GABAA Receptor Binding Assay Protocol
This protocol describes a standard radioligand binding assay to determine the affinity of a test compound for the GABAA receptor.
-
Membrane Preparation: Prepare crude synaptic membranes from rat or mouse whole brain or specific brain regions (e.g., cortex, cerebellum).
-
Incubation: Incubate the membranes with a known concentration of a radiolabeled ligand (e.g., [3H]muscimol for the GABA binding site, or [3H]flumazenil for the benzodiazepine site) and varying concentrations of the test compound in a suitable buffer (e.g., Tris-HCl) at 4°C.
-
Separation: After incubation, separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Wash the filters and measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Potential Reproducibility Challenges in Binding Assays:
-
Membrane Preparation: The quality and consistency of the membrane preparation are crucial. Variations in protein concentration or receptor integrity can lead to variability in binding.
-
Radioligand Stability: The radiolabeled ligand can degrade over time, affecting its binding characteristics.
-
Non-specific Binding: High non-specific binding can obscure the specific binding signal and reduce the reliability of the assay.
Mandatory Visualizations
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
GABAA Receptor Signaling Pathway
Caption: Simplified signaling pathway of a GABAA receptor modulated by an allosteric compound.
Conclusion
While direct experimental data on the reproducibility of this compound is currently lacking in the scientific literature, this guide provides a robust framework for its investigation. The proposed synthesis protocol, based on well-established chemical transformations, offers a reliable starting point for its preparation. By comparing its projected performance with that of well-characterized GABAA receptor modulators like Diazepam and Phenobarbital, researchers can benchmark their findings and assess the compound's potential. Careful attention to the potential challenges in both synthesis and biological assays, as outlined in this guide, will be crucial for ensuring the reproducibility and reliability of future experimental results.
Comparative Guide to the Bioanalytical Cross-Validation of Assays for 3-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential bioanalytical methods for the quantification of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid, a novel unnatural amino acid derivative used in drug discovery and peptide synthesis. Given the absence of direct cross-validation studies for this specific analyte, this document outlines two robust and widely accepted analytical techniques: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following pre-column derivatization.
The comparison is based on established principles of bioanalytical method validation, adhering to guidelines set forth by regulatory bodies like the FDA.[1][2][3][4] The provided experimental protocols and performance data are illustrative and serve as a baseline for assay development and subsequent cross-validation.
Method 1: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the benchmark for quantitative bioanalysis, offering unparalleled sensitivity and selectivity.[5][6] This technique combines the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry, allowing for accurate measurement of the analyte even in complex biological matrices like plasma.[7][8]
Experimental Protocol: LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (or standard/QC), add 200 µL of a precipitation solution (ice-cold acetonitrile containing an appropriate internal standard, e.g., a stable isotope-labeled version of the analyte).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[7]
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A for injection.[9]
-
-
Chromatographic Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.[10]
-
Column: Reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Elution: A linear gradient starting at 5% B, increasing to 95% B over 3 minutes, holding for 1 minute, and re-equilibrating for 1 minute.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).[11]
-
Ion Transitions: The specific precursor-to-product ion transitions for both the analyte and the internal standard must be determined through infusion and optimization. For this compound (MW: 225.24), the protonated molecule [M+H]⁺ would be m/z 226.2. A plausible fragmentation would involve the loss of the carboxylic acid group or parts of the side chain.
-
Optimization: Parameters such as declustering potential, collision energy, and cell exit potential must be optimized for maximum signal intensity.
-
Method 2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC with fluorescence detection is a robust and sensitive alternative to LC-MS/MS.[12] Since this compound does not possess native fluorescence, a pre-column derivatization step is required to attach a fluorescent tag to the primary amine group.[13] O-phthalaldehyde (OPA) is a common reagent used for this purpose, reacting rapidly with primary amines to form highly fluorescent isoindole derivatives.[14]
Experimental Protocol: HPLC-FLD with OPA Derivatization
-
Sample Preparation (Protein Precipitation):
-
Follow the same protein precipitation and centrifugation steps as described for the LC-MS/MS method (Protocol 1, Steps 1a-1c).
-
Transfer 50 µL of the clear supernatant to a new set of vials or a 96-well plate.
-
-
Pre-Column Derivatization:
-
OPA Reagent: Prepare a solution of o-phthalaldehyde and a thiol (e.g., 3-mercaptopropionic acid) in a borate buffer (pH 9.5).[15]
-
To the 50 µL of supernatant, add 50 µL of the OPA reagent.
-
Mix and allow the reaction to proceed in the dark at room temperature for 2 minutes.[13]
-
Immediately inject the derivatized sample into the HPLC system to prevent degradation of the derivative.
-
-
Chromatographic Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Column: Reversed-phase C18 column (e.g., Phenomenex Kinetex C18, 4.6 x 150 mm, 2.6 µm).
-
Mobile Phase A: 25 mM Sodium Phosphate buffer (pH 7.0) with 5% Tetrahydrofuran.
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
-
Gradient Elution: A suitable gradient must be developed to separate the OPA-derivatized analyte from matrix components and reagent byproducts.
-
-
Fluorescence Detection:
Performance Comparison
The following table summarizes the expected performance characteristics for each assay based on typical results for similar small molecule bioanalytical methods. Final validated data would be generated during a formal method validation process.[6]
| Performance Parameter | LC-MS/MS | HPLC-FLD (with OPA) |
| Linearity (R²) | > 0.995 | > 0.990 |
| Lower Limit of Quantification (LOQ) | 0.1 - 1 ng/mL | 5 - 20 ng/mL |
| Accuracy (% Bias) | Within ± 15% | Within ± 15% |
| Precision (% CV) | < 15% | < 15% |
| Selectivity / Specificity | Very High (based on m/z) | Moderate to High |
| Sample Preparation Time | Moderate | Moderate (includes derivatization) |
| Instrument Run Time | ~5 minutes | ~15-20 minutes |
| Cost & Complexity | High | Moderate |
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Comparative workflow for LC-MS/MS and HPLC-FLD assays.
Hypothetical Signaling Pathway Involvement
As an unnatural amino acid, this compound could be designed to interfere with metabolic pathways that are crucial for cancer cell proliferation.[16][17] The diagram below illustrates a hypothetical mechanism where the compound acts as a competitive inhibitor of an amino acid transporter, leading to downstream inhibition of the mTORC1 pathway, a key regulator of cell growth.[18]
Caption: Hypothetical inhibition of the mTORC1 pathway by the analyte.
Conclusion and Cross-Validation Strategy
Both LC-MS/MS and HPLC-FLD are viable methods for the quantification of this compound in biological matrices.
-
LC-MS/MS is the superior choice for regulated studies requiring the highest level of sensitivity and specificity, such as pharmacokinetic analysis in clinical trials.[19][20] Its high throughput makes it ideal for analyzing large numbers of samples.
-
HPLC-FLD represents a cost-effective and reliable alternative. While less sensitive than LC-MS/MS, it is often sufficient for preclinical studies, in vitro assays, or when the expected analyte concentrations are higher. The main drawback is the need for a robust and reproducible derivatization step.[12]
A cross-validation of the two methods would involve analyzing the same set of quality control samples and incurred study samples by both techniques. The acceptance criteria would require the results from the two methods to be within a predefined percentage of each other, thereby ensuring interchangeability and providing a high degree of confidence in the bioanalytical data. This process is a critical component of robust drug development programs.[2]
References
- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 2. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 3. moh.gov.bw [moh.gov.bw]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 7. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 10. agilent.com [agilent.com]
- 11. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 13. sdiarticle4.com [sdiarticle4.com]
- 14. Amino Acid Analysis Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. jocpr.com [jocpr.com]
- 16. Amino acids in cancer: Understanding metabolic plasticity and divergence for better therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Harnessing the Co-Vulnerabilities of Amino Acid-Restricted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromsystems.com [chromsystems.com]
- 20. ijsat.org [ijsat.org]
Comparative Efficacy of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid Analogs in Neuroprotection
A detailed guide for researchers and drug development professionals on the neuroprotective potential of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid and its derivatives, supported by available experimental data.
Introduction
This compound and its analogs are a class of β-amino acids that have garnered interest in the field of medicinal chemistry due to their potential therapeutic applications, particularly in the context of neurological disorders. These compounds are structurally related to neurotransmitters and other endogenous molecules, suggesting their potential to modulate neurological pathways. Research into aryl propionic acid derivatives has revealed a wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer effects. This guide provides a comparative overview of the neuroprotective efficacy of various analogs, summarizing key experimental findings and methodologies to aid in further research and development.
Data Summary of Analog Efficacy
| Compound Class | Key Structural Features | Observed Biological Activity | Quantitative Data (Example) | Reference |
| Aryl Propionic Acid Derivatives | General class of NSAIDs | Anti-inflammatory, Analgesic, Antibacterial, Anticonvulsant, Anticancer | Mild to moderate anti-inflammatory activity (36.13% to 90% inhibition) | [1] |
| 3-Amino-3-arylpropionic Acids | β-amino acid core with aryl substitution | Precursors for bioactive molecules (e.g., β-lactams, β-peptides), Proteasome inhibitory, Anti-proliferation | IC50 values from 0.97±0.05 to 1.85±0.11μM for proteasome inhibition | [2] |
| 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives | Hydrazide and various heterocyclic moieties | Antioxidant, Anticancer | Antioxidant activity ~1.4 times higher than ascorbic acid; Cytotoxic against U-87 glioblastoma cells | [3] |
| 3-[Phenyl(1,3-thiazol-2-yl)amino]propanoic Acids | Thiazole and aromatic/heterocyclic substituents | Antimicrobial, Plant growth promotion | Discrete antimicrobial activity | [4] |
| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | Hydrazone and heterocyclic substituents | Anticancer, Antioxidant, Antimicrobial | Reduced A549 cell viability to 42.1% (for a 1-naphthyl substituted hydrazone) | [5][6] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays commonly used to evaluate the neuroprotective efficacy of compounds like this compound analogs.
Glutamate-Induced Excitotoxicity Assay
This assay is widely used to screen for neuroprotective compounds that can mitigate neuronal cell death caused by excessive glutamate stimulation, a key mechanism in various neurodegenerative diseases.
1. Cell Culture:
-
Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) or primary neuronal cultures.
-
Culture Conditions: Grow cells in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics, maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Seed cells in 96-well plates at a suitable density and allow them to differentiate for several days before the experiment.
2. Compound Treatment:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Dilute the compounds to the desired final concentrations in the cell culture medium.
-
Pre-incubate the differentiated cells with the test compounds for a specific period (e.g., 1 to 24 hours) before inducing excitotoxicity.
3. Induction of Excitotoxicity:
-
Prepare a stock solution of L-glutamate in a sterile buffer.
-
Add glutamate to the cell culture wells to a final concentration known to induce significant cell death (e.g., 5-10 mM for SH-SY5Y cells).
-
Incubate the cells for a defined period (e.g., 24 hours).
4. Assessment of Cell Viability:
-
MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. The viable cells will reduce MTT to formazan, which can be solubilized and quantified by measuring the absorbance at a specific wavelength (e.g., 570 nm).
-
LDH Assay: Measure the activity of lactate dehydrogenase (LDH) released into the culture medium from damaged cells as an indicator of cytotoxicity.
5. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the control group (untreated, non-glutamate exposed cells).
-
Determine the EC50 (half-maximal effective concentration) for neuroprotection for each active compound.
Oxidative Stress Assay
This assay evaluates the ability of compounds to protect neurons from damage induced by oxidative stress, another critical factor in neurodegeneration.
1. Cell Culture:
-
As described in the Glutamate-Induced Excitotoxicity Assay.
2. Induction of Oxidative Stress:
-
After pre-incubation with the test compounds, expose the cells to an oxidizing agent such as hydrogen peroxide (H₂O₂) or a combination of oligomycin A and rotenone to inhibit mitochondrial respiration and induce reactive oxygen species (ROS) production.
3. Measurement of Reactive Oxygen Species (ROS):
-
Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Measure the fluorescence intensity using a fluorescence microplate reader.
4. Assessment of Antioxidant Enzyme Activity:
-
Cell lysates can be prepared to measure the activity of key antioxidant enzymes like superoxide dismutase (SOD) and catalase.
5. Data Analysis:
-
Quantify the reduction in ROS levels in compound-treated cells compared to cells exposed to the oxidizing agent alone.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of β-amino acid derivatives are often attributed to their ability to modulate specific signaling pathways involved in neuronal survival, inflammation, and apoptosis.
Experimental Workflow for Investigating Neuroprotective Mechanisms
Caption: Workflow for evaluating the neuroprotective efficacy and mechanisms of action of test compounds.
Putative Neuroprotective Signaling Pathways
Based on studies of related neuroprotective compounds, the analogs of this compound may exert their effects through one or more of the following pathways:
Caption: Potential signaling pathways modulated by neuroprotective β-amino acid analogs.
Conclusion
The available evidence suggests that analogs of this compound hold promise as neuroprotective agents. Their efficacy is likely influenced by the nature and position of substituents on the phenyl ring, which can affect their antioxidant, anti-inflammatory, and signaling-modulatory properties. Further systematic structure-activity relationship studies are warranted to identify lead compounds with optimal neuroprotective profiles. The experimental protocols and potential mechanisms of action outlined in this guide provide a framework for future investigations in this area. Researchers are encouraged to utilize these methodologies to conduct comparative studies that will elucidate the full therapeutic potential of this class of compounds in the context of neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotection against oxidative stress by estrogens: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative structure-activity relationship analysis of β-amyloid aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to 3-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid and its Alternatives in GABA-B Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid and its structural analogs, Baclofen and Phenibut, which are known modulators of the γ-aminobutyric acid (GABA) type B receptor. Due to a lack of publicly available benchmark studies on this compound, this guide focuses on a structural comparison and presents experimental data for its well-characterized alternatives to serve as a benchmark for future research.
Introduction
This compound is a derivative of γ-aminobutyric acid (GABA) characterized by a 3,4-dimethoxyphenyl group attached to the β-carbon. Its structural similarity to established GABA-B receptor agonists suggests its potential activity at this receptor, which is a G-protein coupled receptor (GPCR) involved in mediating slow and sustained inhibitory neurotransmission in the central nervous system.[1][2] Understanding the pharmacological profile of this compound is of interest for the development of novel therapeutics targeting conditions such as anxiety, spasticity, and substance abuse disorders.
This guide compares the structural features of this compound with two widely studied GABA-B receptor agonists: Baclofen and Phenibut. Experimental data for these alternatives are provided to offer a quantitative context for evaluating the potential performance of the target compound.
Structural Comparison
The key structural difference between these molecules lies in the substitution on the phenyl ring attached to the β-carbon of the GABA backbone.
-
This compound: Features two methoxy groups at the 3 and 4 positions of the phenyl ring.
-
Baclofen: Contains a chlorine atom at the 4-position of the phenyl ring.[3]
-
Phenibut: Possesses an unsubstituted phenyl ring.[3]
These substitutions can significantly influence the lipophilicity, and ultimately the binding affinity and efficacy of the compounds at the GABA-B receptor.
Performance Comparison of Alternatives
While direct experimental data for this compound is not available, the following table summarizes the reported binding affinities (IC50) for Baclofen and GABA at the GABA-B receptor. This data serves as a benchmark for the expected potency of a GABA-B agonist.
| Compound | IC50 (μM) | Receptor | Notes |
| (-)-Baclofen | 0.04 | GABA-B | Displacing [3H]-baclofen from rat brain synaptic membranes.[4] |
| GABA | 0.04 | GABA-B | Displacing [3H]-baclofen from rat brain synaptic membranes.[4] |
| (+)-Baclofen | 33 | GABA-B | Significantly lower affinity compared to the (-)-enantiomer.[4] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher binding affinity.
GABA-B Receptor Signaling Pathway
Activation of the GABA-B receptor by an agonist initiates a signaling cascade that leads to neuronal inhibition. The receptor is a heterodimer composed of GABA-B1 and GABA-B2 subunits.[5][6] Agonist binding to the GABA-B1 subunit triggers a conformational change, leading to the activation of a coupled inhibitory G-protein (Gi/o).[2] The activated G-protein dissociates into its α and βγ subunits, which then modulate downstream effectors.[2] The βγ subunit can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the postsynaptic neuron.[2] It can also inhibit voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release from the presynaptic terminal.[2][5] The α subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[2]
Figure 1: Simplified GABA-B receptor signaling pathway.
Experimental Protocols
To quantitatively assess the performance of this compound and compare it to its alternatives, the following experimental protocols are recommended.
Radioligand Binding Assay
This assay determines the binding affinity (Ki or IC50) of a test compound to the GABA-B receptor.
Protocol Outline:
-
Membrane Preparation: Prepare crude synaptic membranes from rat brain tissue.
-
Incubation: Incubate the membranes with a radiolabeled GABA-B receptor ligand (e.g., [3H]-GABA or [3H]-baclofen) and varying concentrations of the test compound.
-
Separation: Separate the bound from unbound radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value, the concentration of the test compound that displaces 50% of the radioligand, by non-linear regression analysis.
Figure 2: Experimental workflow for a radioligand binding assay.
Functional Assay: [35S]GTPγS Binding
This assay measures the functional activation of G-proteins coupled to the GABA-B receptor and can be used to determine the efficacy (EC50) and potency of an agonist.
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the GABA-B receptor.
-
Incubation: Incubate the membranes with varying concentrations of the test compound in the presence of [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
Separation: Separate the membrane-bound [35S]GTPγS from the free form by filtration.
-
Quantification: Measure the radioactivity of the filters.
-
Data Analysis: Determine the EC50 value, the concentration of the agonist that produces 50% of the maximal response.
Conclusion
This compound represents an interesting compound for further investigation as a potential GABA-B receptor modulator. While direct comparative data is currently lacking, its structural similarity to known agonists provides a strong rationale for its evaluation. The provided benchmark data for Baclofen and Phenibut, along with the outlined experimental protocols, offer a framework for researchers to characterize the pharmacological profile of this and other novel compounds targeting the GABA-B receptor. Such studies are essential for advancing our understanding of GABAergic neurotransmission and for the development of new therapeutic agents.
References
- 1. Synthesis and pharmacological evaluation of gamma-aminobutyric acid analogues. New ligand for GABAB sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C11H15NO4 | CID 597182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. UQ eSpace [espace.library.uq.edu.au]
Unveiling the GABAergic Potential of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid: A Comparative Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid is a structural analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Its chemical architecture, featuring a β-phenyl-γ-aminobutyric acid backbone, places it in a class of compounds known for their potential to modulate GABAergic neurotransmission, primarily through interaction with GABAB receptors. This guide provides an objective comparison of its anticipated activity profile with established GABAB receptor agonists, namely GABA, Baclofen, and Phenibut. While direct, independently verified quantitative data for this compound is not publicly available in the reviewed literature, this guide leverages structure-activity relationship (SAR) data from related analogs to infer its potential activity. Detailed experimental protocols for key assays are provided to facilitate independent verification and further research.
Comparative Analysis of GABAergic Compounds
The activity of β-phenyl-GABA analogs at the GABAB receptor is significantly influenced by the nature and position of substituents on the phenyl ring. The introduction of a phenyl ring to the GABA backbone, as seen in Phenibut, enhances lipophilicity, facilitating passage across the blood-brain barrier. Further substitution on this ring, as with the p-chloro group in Baclofen, can markedly increase potency at the GABAB receptor.
Based on established SAR trends, the 3,4-dimethoxy substitution in the target compound is expected to influence its binding affinity and efficacy at GABAB receptors. However, without direct experimental evidence, a quantitative comparison remains speculative. The following table summarizes the known activities of key comparator compounds.
| Compound | Structure | GABA Receptor Target(s) | Binding Affinity (Ki) | Functional Activity (EC50) | Key Effects |
| GABA | γ-Aminobutyric acid | GABAA, GABAB | High (endogenous ligand) | Potent agonist | Primary inhibitory neurotransmitter |
| Baclofen | β-(4-chlorophenyl)-GABA | GABAB Agonist | High | Potent agonist | Muscle relaxant, antispasmodic |
| Phenibut | β-phenyl-GABA | Primarily GABAB agonist; some activity at GABAA | Moderate | Anxiolytic, nootropic | Anxiolytic, nootropic |
| This compound | β-(3,4-dimethoxyphenyl)-GABA | Presumed GABAB agonist | Not publicly available | Not publicly available | Speculative; likely anxiolytic/nootropic properties |
Signaling Pathways and Experimental Workflows
The activation of GABAB receptors initiates a cascade of intracellular events that lead to neuronal inhibition. A simplified representation of this signaling pathway and a typical experimental workflow for assessing compound activity are depicted below.
Experimental Protocols
To facilitate the independent verification of the activity of this compound and its comparison with other GABAergic compounds, detailed protocols for standard in vitro assays are provided below.
GABAB Receptor Radioligand Binding Assay
This assay is designed to determine the binding affinity (Ki) of a test compound for the GABAB receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Membrane Preparation: Rat brain membranes or cell membranes expressing recombinant human GABAB receptors.
-
Radioligand: [3H]CGP54626 (a high-affinity GABAB antagonist).
-
Binding Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound.
-
Comparator Compounds: GABA, Baclofen, Phenibut.
-
Non-specific binding control: 100 µM Baclofen.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and vials.
-
Multi-well plates.
Procedure:
-
Thaw the membrane preparation on ice.
-
In a multi-well plate, add 100 µL of binding buffer to each well.
-
Add 50 µL of the test compound or comparator compound at various concentrations. For total binding, add 50 µL of binding buffer. For non-specific binding, add 50 µL of 100 µM Baclofen.
-
Add 50 µL of [3H]CGP54626 (final concentration ~1-2 nM).
-
Add 50 µL of the membrane preparation (final protein concentration ~100-200 µ g/well ).
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each compound and calculate the Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assay
This functional assay measures the activation of G-proteins coupled to the GABAB receptor, providing a measure of the agonist efficacy (Emax) and potency (EC50) of a test compound.
Materials:
-
Membrane Preparation: Rat brain membranes or cell membranes expressing recombinant human GABAB receptors.
-
Radioligand: [35S]GTPγS.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
GDP: Guanosine 5'-diphosphate.
-
Test Compound: this compound.
-
Comparator Compounds: GABA, Baclofen, Phenibut.
-
Basal binding control: Assay buffer without agonist.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and vials.
-
Multi-well plates.
Procedure:
-
Thaw the membrane preparation on ice.
-
In a multi-well plate, add 50 µL of the test compound or comparator compound at various concentrations to the wells. For basal binding, add 50 µL of assay buffer.
-
Add 50 µL of the membrane preparation (final protein concentration ~10-20 µ g/well ).
-
Add 50 µL of GDP (final concentration ~10 µM).
-
Pre-incubate the plate at 30°C for 20 minutes.
-
Add 50 µL of [35S]GTPγS (final concentration ~0.1 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
-
Plot the specific binding of [35S]GTPγS as a function of the agonist concentration to determine EC50 and Emax values.
Conclusion
While direct experimental data for this compound remains elusive in the public domain, its structural similarity to known GABAB receptor modulators suggests a high probability of activity within the GABAergic system. The provided comparative framework and detailed experimental protocols offer a robust starting point for researchers to independently verify its activity and explore its potential as a novel therapeutic agent. The synthesis and evaluation of such analogs are crucial for advancing our understanding of GABAB receptor pharmacology and for the development of new treatments for neurological and psychiatric disorders.
Unveiling Novel Anticancer Potential: A Head-to-Head Comparison of 3-Aminopropanoic Acid Derivatives with Standard Cancer Therapies
For Immediate Release
In the relentless pursuit of more effective and targeted cancer therapeutics, researchers are increasingly turning their attention to novel chemical scaffolds. Among these, derivatives of 3-aminopropanoic acid have emerged as a promising class of compounds with demonstrated anticancer properties. This guide provides a detailed head-to-head comparison of the in vitro efficacy of these emerging drug candidates against established standard-of-care treatments for non-small cell lung cancer (NSCLC), supported by experimental data and detailed methodologies. This analysis is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
While the specific compound 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid is primarily utilized as a structural component in the synthesis of peptides and other complex molecules, its core structure forms the basis for derivatives that exhibit significant biological activity. This comparison will focus on two such classes of derivatives: 3-((4-hydroxyphenyl)amino)propanoic acid derivatives and 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives , and their performance against the standard chemotherapeutic agent, cisplatin.
In Vitro Efficacy Against Non-Small Cell Lung Cancer
Recent preclinical studies have demonstrated the potent cytotoxic effects of these 3-aminopropanoic acid derivatives against the A549 human lung adenocarcinoma cell line, a widely used model for NSCLC. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, was determined for several derivatives and compared directly with cisplatin.
Quantitative Comparison of Cytotoxicity (IC50 Values)
The following table summarizes the in vitro cytotoxic activity of the most promising 3-aminopropanoic acid derivatives against the A549 cell line, with cisplatin included as a standard reference. Lower IC50 values indicate greater potency.
| Compound Class | Specific Derivative/Compound | Cell Line | IC50 (µM) | Reference |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives | Compound 22 (with hydroxyimino functional group) | A549 | 2.47 | [1][2] |
| Compound 21 (with hydroxyimino functional group) | A549 | 5.42 | [1][2] | |
| Standard Treatment | Cisplatin | A549 | 11.71 | [2] |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Compound 12 (bearing a 1-naphthyl substituent) | A549 | Reduces viability to 42.1% at test concentration | [3] |
| Compound 20 (containing a 2-furyl substituent) | A549 | Reduces viability by 50% | [3] | |
| Compound 21 | A549 | Reduces viability by 50% | [3] | |
| Compound 22 | A549 | Reduces viability by 50% | [3] | |
| Compound 29 | A549 | Reduces viability by 50% | [3] |
Note: For some 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, specific IC50 values were not provided in the cited literature; instead, their efficacy was reported as a percentage of viability reduction at a given concentration.
Mechanism of Action: A Tale of Two Approaches
The stark contrast in efficacy between the novel derivatives and the standard treatment can be attributed to their distinct mechanisms of action.
Cisplatin , a cornerstone of cancer chemotherapy for decades, exerts its cytotoxic effects primarily by forming covalent adducts with DNA.[4][5][6][7][8] This interaction disrupts DNA replication and transcription, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[4][5][7]
Caption: Simplified mechanism of action for Cisplatin.
In contrast, in silico studies suggest that the 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives may exert their potent anticancer effects by targeting key signaling proteins such as SIRT2 and EGFR.[1] Inhibition of these proteins can disrupt critical downstream pathways that are essential for cancer cell proliferation and survival. Furthermore, some 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated antioxidant properties, suggesting a potential mechanism involving the modulation of reactive oxygen species (ROS) within the cancer cells.[3]
Experimental Protocols
The in vitro cytotoxicity data presented in this guide were primarily generated using the MTT assay, a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding: A549 cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated overnight to allow for cell attachment.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (3-aminopropanoic acid derivatives or cisplatin). The cells are then incubated for a specified period (e.g., 24 hours).
-
MTT Addition: After the treatment period, the medium is removed, and a solution of MTT (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the concentration of the test compound and fitting the data to a dose-response curve.
Caption: Experimental workflow for the MTT assay.
Conclusion and Future Directions
The data presented herein strongly suggest that derivatives of 3-aminopropanoic acid represent a promising new frontier in the development of anticancer therapeutics. Notably, specific derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have demonstrated significantly greater in vitro potency against NSCLC cells compared to the established chemotherapeutic agent, cisplatin.
While these preclinical findings are encouraging, further research is imperative. Future studies should focus on elucidating the precise molecular targets and signaling pathways of these compounds, as well as evaluating their efficacy and safety in more complex in vivo models. The continued exploration of this chemical scaffold holds the potential to yield novel, more effective, and less toxic treatment options for patients with non-small cell lung cancer and potentially other malignancies.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncodaily.com [oncodaily.com]
- 7. What is the mechanism of Cisplatin? [synapse.patsnap.com]
- 8. Cisplatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid in a Laboratory Setting
Essential guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. This document provides a clear, step-by-step procedure to ensure the safe handling and disposal of this chemical, minimizing environmental impact and maintaining laboratory safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). While specific hazard data for this compound is limited, related compounds such as 3-(3,4-Dimethoxyphenyl)propanoic acid are known to cause skin and eye irritation, and may cause respiratory irritation.[1] Therefore, a cautious approach is warranted.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles |
| Hand Protection | Nitrile gloves |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. |
| Skin and Body Protection | Laboratory coat |
Step-by-Step Disposal Procedure
Due to the absence of a definitive non-hazardous classification, this compound should be treated as hazardous chemical waste. Adherence to the following procedural steps is mandatory for its disposal.
1. Waste Segregation and Collection:
-
Do not mix with non-hazardous waste.
-
Collect waste this compound in a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene - HDPE).
-
Ensure the container is in good condition and has a secure, leak-proof lid.
2. Labeling of Waste Container:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents as "this compound."
-
Include the approximate quantity of the waste.
-
Note the date when the first of the waste was added to the container.
-
Indicate the primary hazard(s) (e.g., "Irritant").
3. Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
4. Scheduling Waste Pickup:
-
Once the container is full, or if the chemical is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
5. Documentation:
-
Maintain a record of the disposed chemical, including the name, quantity, and date of disposal, in your laboratory's chemical inventory.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling 3-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid, including operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound in a laboratory setting, a comprehensive approach to personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye Protection | Safety goggles with side-shields or a face shield | To protect eyes from chemical splashes, dust, or flying debris.[1][2] |
| Hand Protection | Disposable nitrile gloves | To prevent skin exposure to the chemical.[3][4] It is advisable to check gloves for holes and change them frequently.[3] |
| Body Protection | A long-sleeved, fully buttoned lab coat | Provides a barrier between the skin and potential chemical spills.[1][3] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation | A respirator may be necessary when working with volatile chemicals or in poorly ventilated areas.[2] |
| Foot Protection | Closed-toe shoes | To prevent foot injuries from dropped objects or spills.[2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound will mitigate risks. The following step-by-step operational plan provides guidance from receipt of the chemical to its use in experimental procedures.
-
Receiving and Storage :
-
Preparation and Weighing :
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid, powdered form to avoid inhalation of dust.
-
Before handling, ensure all required PPE is correctly worn.
-
Use a dedicated and clean spatula and weigh boat for measuring the desired quantity.
-
Minimize the creation of dust.
-
-
Experimental Use :
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Handle all solutions containing the compound with the same level of precaution as the solid form.
-
Avoid contact with skin, eyes, and clothing.[5]
-
In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet (SDS) for similar compounds:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7]
-
Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[7]
-
Ingestion : Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards.[5]
-
Inhalation : Remove to fresh air. If not breathing, give artificial respiration.[7]
-
-
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste :
-
Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste bag.
-
Contaminated disposables such as weigh boats, gloves, and wipes should also be placed in the designated solid hazardous waste container.[8]
-
-
Liquid Waste :
-
Container Disposal :
-
Thoroughly empty all contents from the original container.
-
Rinse the container with a suitable solvent, and collect the rinsate as hazardous waste.
-
Obliterate or remove all labels before disposing of the rinsed and dried container in the appropriate recycling or waste stream.
-
-
General Guidance :
-
All waste disposal should comply with local, state, and federal regulations.
-
Do not dispose of the chemical down the drain.[9]
-
Label all waste containers clearly with their contents.
-
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. youthfilter.com [youthfilter.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. uwlax.edu [uwlax.edu]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. agilent.com [agilent.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. nswai.org [nswai.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
